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  • Product: 3-(Diethylamino)propan-1-ol hydrochloride
  • CAS: 100911-68-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Diethylamino)propan-1-ol Hydrochloride: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Diethylamino)propan-1-ol hydrochloride, a key chemical intermediate with significant a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Diethylamino)propan-1-ol hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis and research. This document delves into the fundamental physicochemical properties of both the free base and its hydrochloride salt, outlines a representative synthetic pathway, and offers detailed protocols for its analytical characterization. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in drug discovery, process development, and quality control, ensuring a thorough understanding of this versatile compound.

Introduction: A Versatile Alkanolamine Intermediate

3-(Diethylamino)propan-1-ol is a tertiary amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for a wide range of chemical transformations. This versatility makes it an important intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

The compound is most frequently handled and utilized as its hydrochloride salt. The formation of the hydrochloride salt serves several critical purposes from a practical and scientific standpoint:

  • Improved Stability: The salt form is generally more crystalline and less hygroscopic than the free base, leading to enhanced stability and longer shelf life.

  • Ease of Handling: The free base is a combustible, colorless to yellow liquid, while the hydrochloride salt is a solid, which simplifies weighing, transportation, and storage.[1][2]

  • Enhanced Solubility: The salt form typically exhibits greater solubility in aqueous media, which can be advantageous for certain reaction conditions or for preparing stock solutions for biological assays.

This guide will focus on the properties and analytical methodologies pertinent to the hydrochloride salt, while drawing comparisons to the free base where relevant.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-(Diethylamino)propan-1-ol and its hydrochloride salt is paramount for its effective use in a laboratory or manufacturing setting. The key properties are summarized below.

Property3-(Diethylamino)propan-1-ol (Free Base)3-(Diethylamino)propan-1-ol HCl (Salt)Justification/Causality
CAS Number 622-93-5[1][2][3]100911-68-0The salt is a distinct chemical entity from the free base.
Molecular Formula C₇H₁₇NO[3]C₇H₁₈ClNOAddition of one molecule of hydrogen chloride.
Molecular Weight 131.22 g/mol [3]167.68 g/mol (Calculated)MW of base (131.22) + MW of HCl (36.46).
Physical Form Clear, colorless to yellow liquid[1]White to off-white crystalline solidSalt formation leads to a crystalline lattice structure.
Boiling Point 189 °C (at 760 mmHg); 81-83 °C (at 15 mmHg)[2]Not Applicable (decomposes)Salts typically decompose at high temperatures rather than boil.
Melting Point -12.63 °C (estimate)Data not readily available in cited literature.The crystalline nature imparts a distinct melting point.
Density ~0.884 g/mL at 25 °C[2]Data not availableSolid-state density will differ significantly from the liquid free base.
Solubility Soluble in water and common organic solvents.Generally soluble in water and alcohols; sparingly soluble in non-polar organic solvents.The ionic character of the salt greatly enhances its polarity and aqueous solubility.

Synthesis and Manufacturing Pathway

The synthesis of 3-(Diethylamino)propan-1-ol hydrochloride is typically a two-step process. The causality behind this approach is rooted in achieving high purity and yield by first creating the free base and then converting it to the stable, easily handled salt.

Step 1: Synthesis of 3-(Diethylamino)propan-1-ol (Free Base)

The formation of the free base can be achieved via the Michael addition of diethylamine to an acrylate precursor, followed by reduction. A common route involves the reaction of diethylamine with acrolein, followed by hydrogenation of the resulting intermediate.

Step 2: Formation of the Hydrochloride Salt

The purified liquid free base is dissolved in a suitable anhydrous organic solvent (e.g., isopropanol, diethyl ether). Anhydrous hydrogen chloride (either as a gas or a solution in an appropriate solvent) is then added under controlled temperature conditions to precipitate the 3-(Diethylamino)propan-1-ol hydrochloride salt. The solid is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

The following diagram illustrates this logical workflow:

G cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Salt Formation Diethylamine Diethylamine Addition Michael Addition Diethylamine->Addition Acrolein Acrolein Acrolein->Addition Intermediate Intermediate Adduct Addition->Intermediate Reduction Reduction (e.g., Hydrogenation) Intermediate->Reduction FreeBase 3-(Diethylamino)propan-1-ol (Liquid) Reduction->FreeBase Reaction Acid-Base Reaction (Precipitation) FreeBase->Reaction Solvent Anhydrous Solvent (e.g., Isopropanol) Solvent->Reaction HCl Anhydrous HCl HCl->Reaction Product 3-(Diethylamino)propan-1-ol HCl (Crystalline Solid) Reaction->Product

Fig. 1: Synthetic workflow for 3-(Diethylamino)propan-1-ol HCl.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of 3-(Diethylamino)propan-1-ol hydrochloride. A multi-pronged approach combining titration, chromatography, and spectroscopy provides a self-validating system for quality control.

G cluster_workflow Analytical Workflow cluster_tests QC Tests Sample Test Sample: 3-(Diethylamino)propan-1-ol HCl Titration Purity Assay (Non-Aqueous Titration) Sample->Titration HPLC Impurity Profiling (HPLC-UV/MS) Sample->HPLC Spectroscopy Identity Confirmation (NMR, IR) Sample->Spectroscopy Result Certificate of Analysis (Identity, Purity, Strength) Titration->Result HPLC->Result Spectroscopy->Result

Fig. 2: A comprehensive analytical workflow for quality control.
Purity Assay by Non-Aqueous Potentiometric Titration

Principle: The hydrochloride salt of an amine acts as a weak acid in an anhydrous acidic solvent like glacial acetic acid. The addition of mercuric acetate is a critical step; it sequesters the chloride ion as poorly dissociated mercuric chloride, allowing the tertiary amine to be liberated and titrated as a base with a strong acid, such as perchloric acid. This technique is authoritative for quantifying amine salts where aqueous titrations fail to give a sharp endpoint.

Experimental Protocol:

  • Reagent Preparation:

    • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

    • Solvent: Glacial Acetic Acid.

    • Additive: 5% w/v Mercuric Acetate in Glacial Acetic Acid.

  • Standardization: Standardize the 0.1 N perchloric acid titrant against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 150 mg of 3-(Diethylamino)propan-1-ol hydrochloride into a clean, dry 100 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.

  • Titration:

    • Add 10 mL of the 5% mercuric acetate solution.

    • Immerse a calibrated glass-calomel combination electrode into the solution.

    • Titrate the solution with standardized 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added.

    • Continue the titration past the inflection point of the potentiometric curve.

  • Endpoint Determination: Determine the equivalence point from the point of maximum inflection on the titration curve (the first or second derivative).

  • Calculation: Calculate the purity using the following formula: % Purity = (V * N * E) / W * 100 Where:

    • V = Volume of perchloric acid titrant consumed (mL)

    • N = Normality of the perchloric acid titrant

    • E = Equivalent weight of 3-(Diethylamino)propan-1-ol HCl (167.68 g/mol )

    • W = Weight of the sample (mg)

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Principle: Aliphatic amines like 3-(Diethylamino)propan-1-ol lack a strong chromophore, making direct UV detection insensitive. Therefore, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the molecule. This enhances sensitivity and allows for the quantification of the main component and any related impurities.

Representative HPLC Method (Post-Derivatization):

  • Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) or a similar reagent that reacts with the secondary amine that could be a potential impurity or the hydroxyl group.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer). The gradient is chosen to effectively separate the derivatized product from excess reagent and any derivatized impurities.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at the absorbance maximum of the derivatized product (e.g., ~265 nm for FMOC derivatives).

  • Injection Volume: 10 µL.

This method is crucial for detecting process-related impurities or degradation products that would be invisible to the non-specific titration assay.

Identity Confirmation by Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous confirmation of the molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra of the free base are well-characterized. For the hydrochloride salt, protonation of the nitrogen atom will induce downfield shifts in the signals of adjacent protons and carbons.

  • Expected ¹H NMR Signals (Free Base, CDCl₃):

    • Triplet (~1.0 ppm) for the -CH₃ of the ethyl groups.

    • Quartet (~2.5 ppm) for the -N-CH₂- of the ethyl groups.

    • Triplet (~2.5 ppm) for the -N-CH₂- of the propyl chain.

    • Multiplet (~1.6 ppm) for the central -CH₂- of the propyl chain.

    • Triplet (~3.6 ppm) for the -CH₂-OH of the propyl chain.

    • Broad singlet for the -OH proton.

  • Expected ¹³C NMR Signals (Free Base): Distinct signals for each of the unique carbon atoms in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

  • Key IR Absorptions (Free Base):

    • A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

    • Multiple peaks in the 2800-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.

    • A C-N stretching band around 1050-1250 cm⁻¹.

  • Changes for the Hydrochloride Salt:

    • The most significant change is the appearance of a very broad and strong absorption band from ~2400-2700 cm⁻¹, which is characteristic of the N⁺-H stretch of a tertiary amine salt.

Applications in Research and Drug Development

The primary value of 3-(Diethylamino)propan-1-ol lies in its role as a precursor for more complex molecules.

  • Pharmaceutical Intermediates: It is a key starting material for the synthesis of various APIs. Its structure is incorporated into drugs where a flexible amino-alcohol linker is required. For instance, it is structurally related to the side chain of local anesthetics like Procaine, which is synthesized from 2-(diethylamino)ethanol.

  • Polymer Chemistry: It has been utilized as an initiator in the ring-opening polymerization of lactides, demonstrating its utility in materials science research.

  • Biological Activity: The core structure itself has been noted for exhibiting anticonvulsant activity, suggesting potential for further investigation in neuroscience.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid all personal contact, including inhalation of dust (for the salt) or vapors (for the free base).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizing agents.

  • Hazards: The free base is a combustible liquid. Both the free base and its salt can cause serious skin and eye irritation.

Conclusion

3-(Diethylamino)propan-1-ol hydrochloride is a chemical of significant industrial and academic importance. Its value is derived from its versatile bifunctional structure, which is leveraged in the synthesis of pharmaceuticals and advanced materials. The conversion to its hydrochloride salt provides tangible benefits in stability and handling, making it the preferred form for most applications. A robust analytical strategy, combining titrimetric, chromatographic, and spectroscopic methods, is essential for ensuring its quality and is a cornerstone of its reliable use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists and professionals to utilize this compound effectively and safely.

References

  • The Good Scents Company. cetearyl octanoate. Retrieved from [Link]

  • NIST. 1-Propanol, 3-(diethylamino)-. Retrieved from [Link]

  • PubChem. 3-(Diethylamino)-1-propanol. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Aqueous Solubility of 3-(Diethylamino)propan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the aqueous solubility of 3-(Diethylamino)propan-1-ol hydrochloride. As a critical physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the aqueous solubility of 3-(Diethylamino)propan-1-ol hydrochloride. As a critical physicochemical parameter, understanding and accurately determining the water solubility of this compound is paramount for its effective application in chemical synthesis, pharmaceutical formulation, and other research areas. This document synthesizes fundamental principles with actionable, field-proven protocols to serve as a practical resource for scientists and developers.

Introduction & Significance

Chemical Identity

3-(Diethylamino)propan-1-ol hydrochloride is the salt form of the parent compound 3-(Diethylamino)propan-1-ol, a bifunctional molecule containing both a tertiary amine and a primary alcohol functional group. The hydrochloride salt is typically a more stable, solid form, which enhances its handling properties compared to the free base, which is a liquid at room temperature.[1] Its key identifiers and properties are summarized below.

PropertyValueSource
Chemical Name 3-(Diethylamino)propan-1-ol hydrochlorideN/A
Parent Compound 3-(Diethylamino)propan-1-ol[2]
CAS Number 622-93-5 (Parent Compound)[3]
Molecular Formula C7H18ClNON/A
Molecular Weight 167.68 g/mol N/A
Parent MW 131.22 g/mol [2][4]
Parent Form Liquid
Parent Density 0.884 g/mL at 25 °C
The Critical Role of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[5][6] For a compound like 3-(Diethylamino)propan-1-ol hydrochloride, this parameter is of foundational importance for several reasons:

  • In Drug Development: For active pharmaceutical ingredients (APIs), sufficient aqueous solubility is often a prerequisite for adequate bioavailability. Low solubility can be a major hurdle in formulation, leading to poor absorption and unpredictable therapeutic outcomes.[7][8]

  • In Chemical Synthesis: As a reagent or building block, its solubility dictates the choice of solvent systems, reaction kinetics, and purification strategies. Homogeneous reactions often depend on the complete dissolution of all starting materials.

  • In Analytical Chemistry: Preparing accurate standard solutions for quantification methods such as HPLC or GC relies on knowing the solubility limits to avoid precipitation and ensure measurement accuracy.

Physicochemical Profile & Solubility Characteristics

Factors Influencing Aqueous Solubility

The solubility of this compound is not a static value; it is influenced by key environmental factors:

  • pH: The pH of the aqueous medium is the most critical factor. In acidic to neutral pH, the tertiary amine group is protonated (-N(Et)2H+), forming a cation that readily interacts with water molecules, leading to high solubility. As the pH increases into the alkaline range (typically above the pKa of the tertiary amine), the amine will be deprotonated to its free base form. This neutral, less polar form is significantly less soluble, and precipitation may occur.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. However, the exact relationship must be determined empirically.

  • Common Ion Effect: The presence of other chloride ions in the solution (e.g., from NaCl) can slightly decrease the solubility of the hydrochloride salt, although this effect is often minor compared to the influence of pH.

Experimental Determination of Aqueous Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized and validated methodology is essential. The "shake-flask" method, as described in OECD Guideline 105, is the gold standard for determining the water solubility of substances.[5][9][10] It is a thermodynamic method that measures the saturation mass concentration of a substance in water at a specific temperature after equilibrium has been established.[5][7]

Principle of the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solute in water for a prolonged period until the system reaches equilibrium.[11][12] At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the dissolved substance in the aqueous phase is then measured using a suitable analytical technique. The use of excess solid is crucial to ensure saturation is truly achieved.[13]

Step-by-Step Experimental Workflow

This protocol outlines the shake-flask method for determining the thermodynamic solubility of 3-(Diethylamino)propan-1-ol hydrochloride.

1. Preliminary Test:

  • Causality: A preliminary test is conducted to estimate the approximate solubility.[5][12] This helps in defining the appropriate amount of substance for the main test and the required sensitivity of the analytical method.

  • Procedure: Add the compound in small, incremental amounts to a known volume of water at the test temperature, shaking vigorously after each addition. Visually observe the point at which the substance no longer fully dissolves.[12]

2. Main Experiment - Equilibration:

  • Causality: To ensure thermodynamic equilibrium is reached, samples are agitated for a sufficient duration, and concentrations are measured at different time points until they plateau.

  • Procedure:

    • Prepare at least three flasks. Into each, weigh an amount of 3-(Diethylamino)propan-1-ol hydrochloride that is at least 5 times greater than the amount estimated to saturate the chosen volume of water (e.g., 10 mL).[12]

    • Add the precise volume of purified water (e.g., HPLC-grade) to each flask.

    • Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).[11]

    • Agitate the flasks. At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation in one flask.[12] Allow the undissolved solid to settle.

3. Sample Separation:

  • Causality: The undissolved solid must be completely removed from the aqueous phase without altering the equilibrium concentration.

  • Procedure:

    • Carefully withdraw a sample from the clear, supernatant layer.

    • Immediately separate the liquid from any remaining solid particles. This is typically done by centrifugation at the test temperature, followed by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

4. Analytical Quantification:

  • Causality: A validated, specific analytical method is required to accurately measure the concentration of the dissolved compound in the filtrate.

  • Procedure:

    • Develop and validate an analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations.

    • Dilute the filtered sample to fall within the linear range of the calibration curve.

    • Analyze the sample and determine its concentration. The final solubility is reported in units such as mg/mL or g/L.

5. Validation:

  • Causality: The experiment is considered valid if the concentration values obtained from at least the last two time points are consistent (e.g., within ±5%), indicating that equilibrium has been reached.[12]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G B 2. Equilibration Add excess solid to water in triplicate flasks C Agitate at constant temperature (e.g., 25°C) B->C D Sample at multiple time points (e.g., 24h, 48h, 72h) C->D E 3. Phase Separation Centrifuge and/or filter supernatant D->E Cease agitation & settle F 4. Analytical Quantification (e.g., HPLC-UV) E->F G Calculate Concentration vs. Calibration Curve F->G H 5. Validation Confirm concentration plateau G->H A A A->B Inform test design

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Practical Implications & Data Interpretation

The experimentally determined solubility value is a cornerstone for subsequent development activities.

  • For Formulation Scientists: If the solubility is high (e.g., >10 mg/mL), simple aqueous formulations may be feasible. If it is lower, strategies such as pH adjustment (using buffers), co-solvents, or more complex formulation technologies may be necessary.

  • For Process Chemists: The solubility data informs the selection of solvents for reaction and crystallization, helps calculate expected yields, and guides the design of workup and purification procedures. For instance, a high aqueous solubility might necessitate extraction into an organic solvent after basifying the solution to recover the free, less soluble form of the amine.

By following a rigorous, validated protocol like the OECD 105 shake-flask method, researchers can generate reliable solubility data that provides a solid foundation for confident decision-making in research and development.

References

  • OECD 105 - Water Solubility - Situ Biosciences. [Link]

  • Test No. 105: Water Solubility - OECD iLibrary. [Link]

  • Test No. 105: Water Solubility - OECD. [Link]

  • OECD 105 - Water Solubility Test at 20°C - Analytice. [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. [Link]

  • Solubility Testing – Shake Flask Method - BioAssay Systems. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

  • 3-(Diethylamino)-1-propanol - PubChem. [Link]

  • 3-Diethylamino-1-Propanol 95.0%(GC) - Pure Synth. [Link]

  • 1-Propanol, 3-(diethylamino)- - Substance Details - SRS | US EPA. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-(Diethylamino)propan-1-ol Hydrochloride: From Synthesis to Pharmaceutical Significance

This guide provides a comprehensive technical overview of 3-(diethylamino)propan-1-ol hydrochloride, a versatile amino alcohol intermediate with significant applications in pharmaceutical development. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(diethylamino)propan-1-ol hydrochloride, a versatile amino alcohol intermediate with significant applications in pharmaceutical development. We will delve into its chemical synthesis, physicochemical properties, and its crucial role as a building block in the creation of therapeutic agents. Furthermore, this document will explore the known biological activities of derivatives of 3-(diethylamino)propan-1-ol, offering insights for researchers and drug development professionals.

Introduction: The Versatile Amino Alcohol Scaffold

Amino alcohols are a pivotal class of organic compounds that feature both an amine and an alcohol functional group. This bifunctionality makes them invaluable precursors in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. The presence of a basic nitrogen atom and a nucleophilic hydroxyl group allows for a diverse range of chemical transformations, enabling the construction of various pharmacologically active scaffolds. 3-(Diethylamino)propan-1-ol, with its tertiary amine and primary alcohol, is a prime example of such a versatile building block, instrumental in the synthesis of several important pharmaceutical compounds.[1] Its hydrochloride salt form enhances its stability and solubility, making it a more convenient material for handling and formulation.

Synthesis and Physicochemical Properties

The synthesis of 3-(diethylamino)propan-1-ol typically proceeds via a Mannich-type reaction or the reduction of a corresponding amide or ester. A common industrial approach involves the reaction of diethylamine with acrolein followed by hydrogenation of the resulting intermediate. This method is efficient and scalable, providing good yields of the desired product.

General Synthesis Pathway

A plausible and efficient synthetic route to 3-(diethylamino)propan-1-ol is outlined below. This multi-step process begins with the Michael addition of diethylamine to an acrylate ester, followed by the reduction of the ester functionality to the primary alcohol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Products Diethylamine Diethylamine IntermediateEster Ethyl 3-(diethylamino)propanoate Diethylamine->IntermediateEster Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->IntermediateEster Propanol 3-(Diethylamino)propan-1-ol IntermediateEster->Propanol Reduction (e.g., LiAlH4) Hydrochloride 3-(Diethylamino)propan-1-ol Hydrochloride Propanol->Hydrochloride Acidification HCl_gas HCl (gas or solution) HCl_gas->Hydrochloride

Caption: General synthetic workflow for 3-(Diethylamino)propan-1-ol Hydrochloride.

Detailed Experimental Protocol (Representative)

The following is a representative, non-validated protocol for the synthesis of 3-(diethylamino)propan-1-ol, based on common organic chemistry principles.

Step 1: Synthesis of Ethyl 3-(diethylamino)propanoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine one equivalent of ethyl acrylate with a slight excess (1.1 equivalents) of diethylamine in a suitable solvent such as ethanol.

  • Stir the reaction mixture at room temperature for 24 hours or gently heat to reflux for 2-4 hours to drive the Michael addition to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess diethylamine under reduced pressure to yield the crude ethyl 3-(diethylamino)propanoate.

Step 2: Reduction to 3-(Diethylamino)propan-1-ol

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Slowly add the crude ethyl 3-(diethylamino)propanoate from Step 1 to the reducing agent suspension while maintaining a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash it with the ether solvent.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain 3-(diethylamino)propan-1-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(diethylamino)propan-1-ol in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Properties
PropertyValueSource
CAS Number 622-93-5[2][3][4][5]
Molecular Formula C7H17NO[2][4][5]
Molecular Weight 131.22 g/mol [2][4][5]
Boiling Point 189 °C (at 760 mmHg)[4]
Density 0.884 g/mL at 25 °C[4][6]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in water and many organic solvents[1]

Role in Drug Development and Pharmaceutical Applications

3-(Diethylamino)propan-1-ol hydrochloride serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for its incorporation into larger molecules, often imparting desirable pharmacokinetic properties such as improved solubility and bioavailability.

Synthesis of Tilorone

A notable application of a structurally related amino alcohol is in the synthesis of Tilorone , an antiviral and immunomodulatory drug.[7] Tilorone is synthesized by the reaction of 2,7-dihydroxy-9H-fluoren-9-one with 2-diethylaminoethyl chloride hydrochloride, a close analog of 3-(diethylamino)propan-1-ol.[1][8] The synthesis involves a Williamson ether synthesis, a common reaction for amino alcohols.

Tilorone_Synthesis cluster_reactants Reactants cluster_product Product Fluorenone 2,7-Dihydroxy-9H- fluoren-9-one Tilorone Tilorone Fluorenone->Tilorone Williamson Ether Synthesis Aminoalcohol_analog 2-Diethylaminoethyl chloride hydrochloride Aminoalcohol_analog->Tilorone

Caption: Synthesis of Tilorone using a diethylaminoalkanol derivative.

Precursor to Anticonvulsant Agents

Research has shown that esters of 3-(diethylamino)propan-1-ol possess significant anticonvulsant activity. Specifically, the 2-phenylbenzoate ester of 3-(diethylamino)propanol has demonstrated potency slightly greater than the established antiepileptic drug diphenylhydantoin in the maximal electroshock seizure (MES) assay.[9] This highlights the potential of this scaffold in the development of novel central nervous system therapeutics.

Foundation for Vasodilators

The 3-aminopropanol backbone is also present in compounds with cardiovascular effects. For instance, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride (PF-244) has been identified as a potent cerebral vasodilator, indicating that this structural motif can be a key component in drugs targeting the circulatory system.[10]

Direct Biological Activity and Future Perspectives

While primarily utilized as a synthetic intermediate, there is evidence to suggest that 3-(diethylamino)propan-1-ol and its derivatives may possess intrinsic biological activity. As mentioned, its ester has shown anticonvulsant properties.[9][11] This opens up avenues for further research into the direct pharmacological effects of this class of compounds. The exploration of its mechanism of action could lead to the development of new therapeutic agents.

The continued importance of chiral amino alcohols in drug discovery ensures that 3-(diethylamino)propan-1-ol and its analogs will remain relevant in the synthesis of novel and effective pharmaceuticals.[10]

Conclusion

3-(Diethylamino)propan-1-ol hydrochloride is a cornerstone intermediate in pharmaceutical synthesis, valued for its versatility and the favorable properties it imparts to the final active pharmaceutical ingredient. Its role in the synthesis of antivirals and its potential as a scaffold for anticonvulsant and vasodilator agents underscore its significance in drug development. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

  • Andrews, E. R., et al. (1974). Tilorone and Related Analogs: A New Class of Antiviral and Interferon-Inducing Agents. Journal of Medicinal Chemistry, 17(8), 882-886.
  • Collaborations Pharmaceuticals, Inc. (2020). Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond. Pharmaceutical Research, 37(5), 85. [Link]

  • Leadbetter, L. M., et al. (1989). Neuromodulatory role of serotonin in the anticonvulsant activity of 2-phenylbenzoate of 3-diethylamino-1-propanol. HCl (JAW-669). Physiology & Behavior, 46(1), 35-37.
  • Liu, X., et al. (2015). An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity. Molecules, 20(12), 21458-21463. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved from [Link]

  • Sato, M., et al. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Arzneimittel-Forschung, 25(4), 632-638.
  • U.S. National Library of Medicine. (n.d.). Tilorone. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 3-(Diethylamino)-1-propanol. PubChem. Retrieved from [Link]

  • Yardley, J. P., et al. (1990). Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters. Journal of Medicinal Chemistry, 33(10), 2897-2904.

Sources

Exploratory

Technical Guide: 3-(Diethylamino)propan-1-ol Hydrochloride Theoretical Yield Calculation

Executive Summary 3-(Diethylamino)propan-1-ol hydrochloride (CAS: 14426-20-1 for HCl salt; 622-93-5 for free base) is a critical amino-alcohol synthon used in the synthesis of pharmaceuticals, including antimalarials and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Diethylamino)propan-1-ol hydrochloride (CAS: 14426-20-1 for HCl salt; 622-93-5 for free base) is a critical amino-alcohol synthon used in the synthesis of pharmaceuticals, including antimalarials and anti-arrhythmics. Precise yield calculation for this compound is often complicated by its hygroscopic nature and the phase changes required during converting the free base oil to the crystalline hydrochloride salt.

This guide provides a definitive methodology for calculating theoretical yield, grounded in stoichiometric principles and corrected for salt formation. It includes a self-validating synthesis protocol and analysis of yield-limiting factors to bridge the gap between theoretical and practical recovery.

Chemical Fundamentals & Stoichiometry

To calculate yield accurately, one must first establish the molecular baselines. The synthesis typically proceeds via the nucleophilic substitution (


) of 3-chloro-1-propanol with diethylamine.
Physicochemical Identity
PropertyReactant A: 3-Chloro-1-propanolReactant B: DiethylamineProduct (Base): 3-(Diethylamino)propan-1-olProduct (Salt): 3-(Diethylamino)propan-1-ol HCl
Formula




MW ( g/mol ) 94.54 73.14 131.22 167.68
State LiquidLiquidLiquid (Viscous)Crystalline Solid
Density 1.13 g/mL0.707 g/mL0.884 g/mLN/A (Solid)
Role Electrophile (Limiting)Nucleophile (Excess)IntermediateTarget Compound
The Reaction Mechanism[2]

The reaction involves the attack of the diethylamine nitrogen lone pair on the


-carbon of the chloropropanol, displacing the chloride ion.

Critical Stoichiometric Note: The reaction generates HCl as a byproduct. If no external base (like


 or NaOH) is used, a second equivalent of diethylamine is required to scavenge the proton, forming diethylamine hydrochloride. Therefore, while the chemical stoichiometry is 1:1, the process stoichiometry often requires 

equivalents of amine.

Theoretical Yield Calculation Workflow

The theoretical yield is the maximum amount of product generated if the limiting reagent is consumed completely with zero side reactions.

Step 1: Determine the Limiting Reagent

In standard protocols, 3-chloro-1-propanol is the limiting reagent because diethylamine is used in excess to drive kinetics and neutralize acid.

Step 2: Calculate Moles of Limiting Reagent


Step 3: Determine Stoichiometric Ratio

The molar ratio of 3-chloro-1-propanol to the product 3-(diethylamino)propan-1-ol is 1:1 .



Step 4: Calculate Theoretical Mass of the HCl Salt

This is the most common point of error. The yield must be calculated based on the molecular weight of the hydrochloride salt , not the free base.



Example Calculation Scenario

Scenario: A researcher starts with 50.0 g of 3-chloro-1-propanol and reacts it with excess diethylamine.

  • Moles of Start (3-chloro-1-propanol):

    
    
    
  • Moles of Product:

    
    
    
  • Theoretical Mass of HCl Salt:

    
    
    

Note: If you calculated for the free base (


), the yield would be 

. Confusing these two values leads to "yields" >100% or artificially low recovery data.

Synthesis & Validation Protocol

This protocol is designed as a self-validating system. The "Checkpoints" ensure the reaction has proceeded before moving to the next step, preventing wasted effort on workup.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 3-Chloro-1-propanol + Diethylamine (Excess) Reflux Reflux (8-12h) Temp: 60-80°C Start->Reflux Check1 Checkpoint 1: TLC/GC (Disappearance of Chloride) Reflux->Check1 Check1->Reflux Incomplete Basify Basify (NaOH/KOH) to pH > 12 Check1->Basify Complete Extract Extraction (DCM or Toluene) Isolate Free Base Basify->Extract Distill Vacuum Distillation (Purify Free Base) Extract->Distill SaltForm Salt Formation Add HCl (gas) or Conc. HCl/IPA Distill->SaltForm Filter Filtration & Drying (Hygroscopic Control) SaltForm->Filter

Caption: Step-by-step synthesis workflow with integrated quality control checkpoint.

Detailed Protocol Steps
  • Alkylation:

    • Charge reaction vessel with 3-chloro-1-propanol (1.0 eq).

    • Add Diethylamine (3.0 eq). Why? Excess acts as solvent and acid scavenger.

    • Reflux at ~60°C for 12 hours.

    • Checkpoint: Perform GC or TLC. 3-chloro-1-propanol should be non-detectable.

  • Workup (Free Base Isolation):

    • Cool mixture. Add strong base (30% NaOH) to liberate the free amine from any salts formed.

    • Extract with Dichloromethane (DCM) or Toluene.

    • Dry organic layer over

      
       and concentrate.[1]
      
    • Purification: Distill the resulting oil under vacuum (bp ~82°C at 15 mmHg) [1].

  • Hydrochlorination (Salt Formation):

    • Dissolve purified free base in dry isopropanol or ethanol.

    • Slowly bubble dry HCl gas OR add concentrated HCl dropwise with cooling until pH ~2.

    • Precipitate forms.[2] Cool to 0°C to maximize crystallization.

    • Filter and dry under vacuum over

      
      .
      

Practical Yield vs. Theoretical Yield

In practice, achieving 100% yield is impossible. For this specific synthesis, expect Practical Yields of 75% - 85% .

Loss Factors (The "Expertise" Gap)
FactorMechanism of LossMitigation Strategy
O-Alkylation The -OH group competes with the amine as a nucleophile (minor side reaction).Keep temperature controlled; do not use extremely strong bases (like NaH) initially.
Polymerization 3-chloro-1-propanol can self-polymerize under harsh basic conditions.Add the chloropropanol slowly to the amine (reverse addition) if using neat reagents.
Water Solubility The amino-alcohol is highly water-soluble. Poor extraction leads to loss in aqueous phase.Saturate the aqueous phase with NaCl (salting out) during extraction.
Hygroscopicity The HCl salt absorbs atmospheric water, making accurate weighing difficult (artificial weight gain).Dry to constant weight in a vacuum desiccator before final yield calculation.

Pathway Visualization

Understanding the molecular transformation helps in troubleshooting.

ReactionPathway Reactants 3-Chloro-1-propanol + Diethylamine TS Transition State (SN2 Attack) Reactants->TS Inter Protonated Intermediate TS->Inter FreeBase Free Base 3-(Diethylamino)propan-1-ol Inter->FreeBase - H+ (Scavenged) Salt Final Product HCl Salt FreeBase->Salt + HCl

Caption: Molecular pathway from reactants to the final hydrochloride salt.

References

  • PubChem. (n.d.).[3] 3-(Diethylamino)-1-propanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Propanol, 3-(diethylamino)-.[3][2][4] National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

Sources

Foundational

3-(Diethylamino)propan-1-ol hydrochloride vs. free base properties

Topic: 3-(Diethylamino)propan-1-ol Hydrochloride vs. Free Base Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1] Navigating the Free Base and H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Diethylamino)propan-1-ol Hydrochloride vs. Free Base Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Navigating the Free Base and Hydrochloride Forms in Drug Development

Executive Summary

3-(Diethylamino)propan-1-ol (CAS: 622-93-5) is a critical amino-alcohol motif serving as a structural linchpin in the synthesis of ionizable lipids for LNP delivery systems , local anesthetics , and anticonvulsants .[1]

For the application scientist, the choice between the Free Base and the Hydrochloride (HCl) Salt is rarely about preference—it is dictated by the reaction mechanism and handling constraints.[1]

  • The Free Base is the nucleophilic, reactive form used for alkylation and esterification.[1] It is a volatile liquid.[1]

  • The Hydrochloride Salt is the storage-stable, protonated form.[1] It is often generated in situ or isolated as a hygroscopic solid to protect the amine during non-target reactions.[1]

This guide provides the physicochemical data, handling protocols, and synthetic workflows required to utilize both forms effectively.

Physicochemical Characterization

The following dataset consolidates experimental values and structural predictions. Note the distinct phase behavior of the salt form.[1]

Table 1: Comparative Properties
PropertyFree Base (Reactive Form)Hydrochloride Salt (Storage Form)
CAS Number 622-93-5N/A (Often prepared in situ)
Formula


MW 131.22 g/mol 167.68 g/mol
Physical State Liquid (Colorless to light yellow)Solid / Hygroscopic Oil (Deliquescent)
Boiling/Melting Pt. BP: 81–83 °C @ 15 mmHgBP: ~189 °C @ 760 mmHgMP: Indistinct (often <100°C); tends to form a syrup due to high hygroscopicity.[1][2][3]
Density 0.884 g/mL (25 °C)N/A (Bulk density varies)
Solubility Miscible with EtOH, DCM, THF, Water.[1]Highly soluble in Water, MeOH.[1] Insoluble in Ether.[1]
pKa (Amine) ~10.1 (Predicted)~10.1 (Conjugate acid)
Odor Amine-like (Fishy, Ammonia)Odorless (when pure)
Primary Utility Nucleophile: For esterification/alkylation.[1]Buffer/Protectant: For stability or pH tuning.[1]

Critical Insight: The HCl salt of this specific amine is extremely hygroscopic .[1] Unlike high-melting crystalline salts (e.g., procaine HCl), 3-(diethylamino)propan-1-ol HCl often presents as a "wet" crystalline mass or viscous oil if exposed to ambient humidity.[1] Standard recommendation: Generate the salt in situ or store in a desiccator under Argon.[1]

Visualizing the Phase Logic

The following diagram illustrates the relationship between the two forms and their solvent compatibilities.

properties Base Free Base (Liquid, Nucleophilic) Salt HCl Salt (Solid/Syrup, Protonated) Base->Salt + HCl (anhydrous) Organic Organic Phase (DCM, Ether, Toluene) Base->Organic Highly Soluble Salt->Base + NaOH / Extraction Salt->Organic Insoluble Aqueous Aqueous Phase (Water, Acidic Buffer) Salt->Aqueous Highly Soluble

Figure 1: Solubility partitioning and interconversion logic.[1] The salt form is strictly excluded from non-polar organics, enabling purification via precipitation.[1]

Synthetic Utility & Protocols

A. Synthesis of Ionizable Lipids (LNP Precursors)

This is the primary modern application.[1] The free base is used to introduce the "headgroup" to a lipid tail.[1] The pKa of the final lipid (usually designed to be 6.0–7.[1]0) is modulated by the diethylamino propyl structure.[1][4]

Protocol: Esterification with Fatty Acid Chlorides

  • Goal: Attach a lipid tail (e.g., Linoleoyl) to the alcohol group.[1]

  • Challenge: The amine is nucleophilic and can compete with the alcohol.[1]

  • Solution: Use the Free Base with a specific catalyst or selective conditions.[1]

  • Setup: Dissolve 1.0 eq of 3-(diethylamino)propan-1-ol (Free Base) in anhydrous DCM.

  • Base Trap: Add 1.2 eq of Triethylamine (TEA) or Pyridine (to scavenge HCl generated).[1]

  • Addition: Dropwise add 1.0 eq of Lipid-Acid Chloride (e.g., Linoleoyl chloride) at 0°C.

  • Workup:

    • Wash with sat.[1]

      
       (removes acidic byproducts).[1]
      
    • Wash with Brine.[1]

    • Dry over

      
      .[1]
      
  • Purification: Flash chromatography (MeOH/DCM).

B. Handling the Hygroscopic HCl Salt

If your protocol requires the salt (e.g., for stability during storage), do not attempt to weigh it on an open bench.[1]

Protocol: In-Situ Salt Generation & Isolation

  • Dissolution: Dissolve the Free Base in anhydrous Diethyl Ether (10 mL/g).

  • Acidification: Add 2M HCl in Diethyl Ether dropwise at 0°C.

  • Observation: A white precipitate or a heavy oil will separate immediately.[1]

  • Isolation:

    • If Solid: Filter rapidly under Nitrogen.[1]

    • If Oil: Decant the supernatant ether.[1] Wash the oil with fresh dry ether (

      
      ).[1]
      
  • Drying: Dry under high vacuum (0.1 mmHg) for 12 hours. The oil may crystallize upon extensive drying.[1]

Application Context: Lipid Nanoparticles (LNPs)[1][5]

The 3-(diethylamino)propyl moiety is a "privileged scaffold" in LNP design.[1]

  • Endosomal Escape: The tertiary amine has a pKa (~10) in isolation.[1] However, when conjugated into a lipid, the local environment shifts the apparent pKa.[1] The propyl linker (3 carbons) is more hydrophobic than the ethyl linker (2 carbons), which affects the fusogenicity of the LNP with the endosomal membrane.[1]

  • Safety: The metabolic breakdown product is the amino alcohol itself.[1] 3-(diethylamino)propan-1-ol is generally considered less toxic than longer-chain analogs, but irritation data (H315, H319) suggests careful handling.[1]

lnp_synthesis Start 3-(Diethylamino)propan-1-ol (Free Base) Reaction Reaction: Nucleophilic Attack (O-acylation) Start->Reaction Nucleophile Reagent Lipid Electrophile (e.g., Acid Chloride / Bromide) Reagent->Reaction Electrophile Product Cationic Lipid (Pro-drug / LNP Component) Reaction->Product Purification Endosome Endosomal Escape (Protonation at pH ~5.5) Product->Endosome Formulation into LNP

Figure 2: The role of the amino-alcohol in generating ionizable lipids for RNA delivery.[1]

References

  • PubChem. "3-(Diethylamino)-1-propanol | C7H17NO."[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. "3-Diethylamino-1-propanol 95% Product Specification." Merck KGaA.[1] Link[1]

  • Heyes, J., et al. (2002).[1][5] "Synthesis of novel cationic lipids: effect of structural modification on the efficiency of gene transfer." Journal of Medicinal Chemistry. Link

  • NIST Chemistry WebBook. "1-Propanol, 3-(diethylamino)- Properties."[1] National Institute of Standards and Technology.[1] Link[1]

  • ChemicalBook. "3-Diethylamino-1-propanol MSDS and Properties." Link

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 3-(Diethylamino)propan-1-ol Hydrochloride in Modern Pharmaceutical Synthesis: Applications and Protocols

This technical guide provides an in-depth exploration of 3-(diethylamino)propan-1-ol hydrochloride, a versatile amino alcohol intermediate, and its strategic application in the synthesis of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-(diethylamino)propan-1-ol hydrochloride, a versatile amino alcohol intermediate, and its strategic application in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale behind its use, presents detailed, adaptable synthetic protocols, and outlines the critical considerations for its safe and effective implementation in a laboratory setting.

Introduction: The Versatility of Amino Alcohols in Drug Design

Amino alcohols are a pivotal class of organic compounds that feature prominently in the molecular architecture of numerous pharmaceuticals.[1][2] The presence of both a nucleophilic amino group and a hydroxyl group within the same molecule imparts a unique reactivity profile, allowing for the construction of complex molecular frameworks.[3][4] 3-(Diethylamino)propan-1-ol, as a readily available and reactive building block, serves as a key intermediate in the synthesis of a variety of APIs, including those with anesthetic, antispasmodic, and vasodilator properties.[3] Its hydrochloride salt form is often preferred for its improved stability and handling characteristics.

This guide will delve into the practical applications of 3-(diethylamino)propan-1-ol hydrochloride, with a focus on esterification reactions to form API esters, a common motif in drug design. We will present a detailed, illustrative protocol for the synthesis of a hypothetical API, "Propofuryl," which is structurally analogous to the peripheral vasodilator Naftidrofuryl. This approach allows for a comprehensive examination of the synthetic methodology while maintaining a focus on the practical application of the title compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(diethylamino)propan-1-ol and its hydrochloride salt is fundamental to its effective use in synthesis.

Property3-(Diethylamino)propan-1-ol3-(Diethylamino)propan-1-ol hydrochloride
CAS Number 622-93-5[3][5]622-93-5 (for free base)
Molecular Formula C₇H₁₇NO[3][5]C₇H₁₈ClNO
Molecular Weight 131.22 g/mol [5]167.68 g/mol
Appearance Colorless to light yellow liquid[3]White to off-white solid
Boiling Point 81-83 °C at 15 mmHgNot applicable
Melting Point Not applicableTypically >100 °C (decomposes)
Density 0.884 g/mL at 25 °CNot applicable
Solubility Soluble in water and many organic solvents[3]Soluble in water and alcohols

Application in Pharmaceutical Synthesis: A Case Study in Esterification

The primary application of 3-(diethylamino)propan-1-ol hydrochloride in pharmaceutical synthesis is as a precursor for the introduction of a diethylaminopropyl side chain into a target molecule. This is most commonly achieved through an esterification reaction between the hydroxyl group of the amino alcohol and a carboxylic acid moiety on the API backbone.

To illustrate this, we will detail the synthesis of "Propofuryl," a hypothetical analogue of the drug Naftidrofuryl. The synthesis of Naftidrofuryl involves the esterification of 2-(1-naphthylmethyl)-3-(tetrahydrofuran-2-yl)propanoic acid with 2-(diethylamino)ethanol.[6] Our protocol adapts this established chemistry to 3-(diethylamino)propan-1-ol.

Reaction Scheme: Synthesis of "Propofuryl"

Caption: Synthesis of "Propofuryl" via Esterification.

Detailed Synthetic Protocol for "Propofuryl"

This protocol is presented as a detailed, step-by-step guide for the synthesis of "Propofuryl" and should be conducted by trained personnel in a suitable laboratory environment.

Materials:

  • 2-(1-Naphthylmethyl)-3-(tetrahydrofuran-2-yl)propanoic acid

  • 3-(Diethylamino)propan-1-ol hydrochloride

  • Toluene, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

  • Flash chromatography system

Procedure:

  • Preparation of the Free Base: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 3-(diethylamino)propan-1-ol hydrochloride in 50 mL of deionized water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~9-10), and the effervescence ceases. The free base, 3-(diethylamino)propan-1-ol, will separate as an oily layer.

  • Extraction of the Free Base: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the free base as a colorless to light yellow oil.

  • Esterification Reaction: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 15.0 g of 2-(1-naphthylmethyl)-3-(tetrahydrofuran-2-yl)propanoic acid and 100 mL of anhydrous toluene. Stir the mixture until the acid dissolves. Add the freshly prepared 3-(diethylamino)propan-1-ol (from step 2) to the flask.

  • Catalysis: Slowly and carefully add 1 mL of concentrated sulfuric acid to the reaction mixture. Caution: This is an exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the basic product). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 30 mL).

  • Isolation of the Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude "Propofuryl" as a viscous oil.

Purification Protocol

Purification of the crude product is critical to obtain the API with the required purity. Flash column chromatography is a common and effective method for this purpose.

Procedure:

  • Column Preparation: Pack a silica gel column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude "Propofuryl" in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. To prevent the basic product from streaking on the acidic silica gel, it is advisable to add a small amount (0.1-1%) of triethylamine or another volatile amine to the eluent system.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield "Propofuryl" as a purified oil or solid.

Analytical Characterization

The identity and purity of the synthesized "Propofuryl" should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The spectra of 3-(diethylamino)propan-1-ol are available for comparison.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the newly formed ester carbonyl group. The IR spectrum of 3-(diethylamino)propan-1-ol is also available for reference.[8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling of 3-(Diethylamino)propan-1-ol Hydrochloride

As with any chemical reagent, proper safety precautions must be observed when handling 3-(diethylamino)propan-1-ol and its hydrochloride salt.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[6]

  • Serious Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it in a sealed container.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, give water to drink. Get medical attention.

Conclusion and Future Perspectives

3-(Diethylamino)propan-1-ol hydrochloride is a valuable and versatile building block in pharmaceutical synthesis. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds, particularly through the formation of ester linkages. The detailed protocol for the synthesis of "Propofuryl" serves as a practical guide for researchers, illustrating the key steps and considerations for the successful application of this intermediate.

The principles outlined in this guide—from the preparation of the free base to the final purification of the API—are broadly applicable to the synthesis of other pharmaceutical agents. As the demand for novel therapeutics continues to grow, the strategic use of such readily available and reactive intermediates will remain a cornerstone of efficient and innovative drug discovery and development.

References

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  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Hilares. Available at: [Link]

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  • Controlled-release formulations, method of manufacture, and use thereof. Google Patents.
  • Butamirate. PubChem. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Synthetic Approaches to the New Drugs Approved During 2015. IQ UFRGS. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of 3-(Diethylamino)propan-1-ol Hydrochloride in Organic Reactions

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 3-(diethylamino)propan-1-ol hydrochloride in organic synthesis. Primarily valued as a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 3-(diethylamino)propan-1-ol hydrochloride in organic synthesis. Primarily valued as a key intermediate in the pharmaceutical industry, this bifunctional molecule, possessing both a tertiary amine and a primary alcohol, offers a versatile platform for the construction of more complex chemical entities, most notably ester-containing active pharmaceutical ingredients (APIs).[1] This document will delve into the fundamental principles governing its reactivity, with a particular focus on esterification reactions. We will explore various synthetic strategies, including classic acid-catalyzed methods and milder, modern coupling techniques. The critical step of handling the hydrochloride salt to liberate the reactive free base will be thoroughly addressed. Furthermore, this guide will provide step-by-step, field-proven protocols, quantitative data summaries, and visual aids to empower researchers, scientists, and drug development professionals in the effective application of this valuable building block.

Introduction to 3-(Diethylamino)propan-1-ol Hydrochloride

3-(Diethylamino)propan-1-ol is an alkanolamine that serves as a crucial building block in the synthesis of a range of organic molecules.[1] Its structure incorporates a nucleophilic primary hydroxyl group and a basic tertiary amine, allowing for a variety of chemical transformations. The compound is most commonly supplied as its hydrochloride salt to enhance stability and ease of handling. Before its use in reactions where the amine's basicity or the alcohol's nucleophilicity is required, the free base must be generated from the salt.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-(diethylamino)propan-1-ol is essential for its safe and effective use in experimental design.

PropertyValueSource
CAS Number 622-93-5
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Appearance Colorless to light yellow liquidThermo Fisher Scientific
Density 0.884 g/mL at 25 °C (lit.)
Boiling Point 81-83 °C at 15 mmHg (lit.)
Flash Point 66 °C (150.8 °F) - closed cup
Solubility Soluble in water and many organic solvents.
Safety and Handling

3-(Diethylamino)propan-1-ol is a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Core Application: Ester Synthesis

The most prominent application of 3-(diethylamino)propan-1-ol is as the alcohol component in esterification reactions. The resulting esters, particularly those derived from aromatic carboxylic acids, are precursors to a variety of pharmaceutical compounds. A key consideration when using the hydrochloride salt is the initial neutralization to liberate the free amino alcohol, which can then act as a nucleophile.

Neutralization of the Hydrochloride Salt

The protonated tertiary amine in 3-(diethylamino)propan-1-ol hydrochloride renders the molecule unreactive as a nucleophile in many esterification procedures. Therefore, a stoichiometric amount of a suitable base must be added to generate the free amine.

Caption: Workflow for the neutralization of 3-(diethylamino)propan-1-ol hydrochloride.

Commonly used bases for this purpose include aqueous solutions of sodium bicarbonate or sodium carbonate, or organic bases like triethylamine in an organic solvent. The choice of base and solvent will depend on the subsequent esterification method.

Experimental Protocols for Esterification

Two primary methods for the esterification of 3-(diethylamino)propan-1-ol are presented here: the classic Fischer-Speier esterification and the milder Steglich esterification.

Protocol 1: Fischer-Speier Esterification

This method involves the reaction of the amino alcohol with a carboxylic acid under strong acid catalysis, typically with heating. The reaction is reversible, and the equilibrium is driven towards the product by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus, or by using an excess of one of the reactants.

Reaction Scheme:

Sources

Method

Application Notes &amp; Protocols: 3-(Diethylamino)propan-1-ol Hydrochloride as a Precursor for Ester-Type Local Anesthetics

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-(diethylamino)propan-1-ol hydrochloride in the synthesis of ester-type...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-(diethylamino)propan-1-ol hydrochloride in the synthesis of ester-type local anesthetics. We delve into the chemical rationale, provide a detailed, field-proven protocol for the synthesis of a procaine analog, discuss the critical mechanism of action, and outline essential safety and quality control procedures. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers in their development endeavors.

Introduction: The Architectural Role of Alkanolamines in Local Anesthesia

Local anesthetics are indispensable agents in clinical practice, designed to reversibly block nerve impulse conduction in a specific area of the body.[1] Their molecular structure is a cornerstone of their function, typically comprising three key components: a lipophilic aromatic ring, an intermediate linker chain (either an ester or an amide), and a hydrophilic (ionizable) tertiary amine group.[2][3][4]

This guide focuses on the synthesis of ester-type local anesthetics, a class that includes foundational drugs like procaine.[5] The precursor, 3-(diethylamino)propan-1-ol, provides the critical hydrophilic alkanolamine tail. This tertiary amine is not merely a structural element; it is fundamental to the anesthetic's mechanism of action. Its ability to exist in both ionized (cationic) and non-ionized (free base) forms, dictated by its pKa and the physiological pH, governs its ability to traverse the lipid-rich neuronal membrane and subsequently bind to the intracellular domain of voltage-gated sodium channels.[4][5][6]

The hydrochloride salt form of the precursor is typically used to enhance stability and aqueous solubility, facilitating its use in synthesis. While the canonical local anesthetic procaine is synthesized from 2-(diethylamino)ethanol (a two-carbon linker), this protocol will adapt the classical approach to utilize the specified 3-(diethylamino)propan-1-ol (a three-carbon linker). This creates a novel procaine analog, offering a valuable framework for structure-activity relationship (SAR) studies.[2]

Synthesis Protocol: From Precursor to a Procaine Analog

Principle of Synthesis

The synthesis of an ester-type local anesthetic from 3-(diethylamino)propan-1-ol follows a robust and logical two-stage pathway:

  • Esterification: An acid chloride, 4-nitrobenzoyl chloride, is reacted with 3-(diethylamino)propan-1-ol. The alcohol's nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of the acid chloride, forming an ester linkage. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride.[7]

  • Reduction: The nitro group on the aromatic ring of the resulting intermediate is reduced to a primary amine (-NH2). This step is crucial as the p-aminobenzoate structure is a key pharmacophore for this class of anesthetics.[2][8] The final product is then converted to its hydrochloride salt to improve stability and water solubility for potential formulation.[8]

Visualized Synthesis Workflow

SynthesisWorkflow PABA p-Nitrobenzoic Acid AcidChloride 4-Nitrobenzoyl Chloride PABA->AcidChloride + SOCl₂ (Thionyl Chloride) inv1 AcidChloride->inv1 Precursor 3-(Diethylamino) propan-1-ol Precursor->inv1 Intermediate 3-(Diethylamino)propyl 4-nitrobenzoate AnalogBase Procaine Analog P (Free Base) Intermediate->AnalogBase Reduction (Fe / HCl) FinalProduct Procaine Analog P HCl (Hydrochloride Salt) AnalogBase->FinalProduct + HCl (Salt Formation) inv1->Intermediate Esterification (Anhydrous Solvent) inv2

Caption: Workflow for the synthesis of a Procaine Analog Hydrochloride.

Materials and Equipment
Reagents & ChemicalsEquipment
3-(Diethylamino)propan-1-olRound-bottom flasks (various sizes)
p-Nitrobenzoic acidReflux condenser
Thionyl chloride (SOCl₂)Magnetic stirrer and stir bars
Iron powder (Fe)Heating mantle
Hydrochloric acid (HCl), concentrated and diluteSeparatory funnel
Diethyl ether (anhydrous)Büchner funnel and filter flask
Toluene (anhydrous)Rotary evaporator
Sodium bicarbonate (NaHCO₃)Ice bath
Sodium sulfate (Na₂SO₄), anhydrouspH paper or pH meter
EthanolTLC plates (silica gel) and chamber
Activated charcoalMelting point apparatus
Step-by-Step Experimental Protocol

PART A: Synthesis of 4-Nitrobenzoyl Chloride

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution).

  • Reaction: Add p-nitrobenzoic acid (0.1 mol) and thionyl chloride (0.2 mol) to the flask.

  • Reflux: Gently heat the mixture to reflux for 2-3 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed.

    • Expert Insight: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction. The gas trap is critical to neutralize the corrosive and toxic gases produced.

  • Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 4-nitrobenzoyl chloride can be used directly in the next step.

PART B: Esterification to form 3-(Diethylamino)propyl 4-nitrobenzoate

  • Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve 3-(diethylamino)propan-1-ol (0.1 mol) in 150 mL of anhydrous toluene. Cool the flask in an ice bath.

  • Addition: Slowly add a solution of 4-nitrobenzoyl chloride (0.1 mol) in 50 mL of anhydrous toluene to the cooled alcohol solution over 30 minutes with vigorous stirring.

    • Expert Insight: Anhydrous conditions are paramount to prevent the hydrolysis of the acid chloride, which is a primary cause of low yield.[7] Slow, cooled addition is necessary to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, then gently heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the mixture. Filter to remove the precipitated 3-(diethylamino)propan-1-ol hydrochloride byproduct. Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude ester intermediate as an oil.

PART C: Reduction and Salt Formation to Yield Procaine Analog P Hydrochloride

  • Setup: To a 1 L flask, add the crude ester from Part B, 200 mL of ethanol, and 100 mL of water. Add iron powder (0.3 mol).

  • Reduction: Heat the mixture to 70-80°C. Slowly add 10 mL of concentrated HCl dropwise. The reaction is exothermic. Maintain the temperature and stir vigorously for 3-4 hours. Monitor the reaction's progress via TLC.

    • Expert Insight: The Fe/HCl system is a classic and effective method for reducing aromatic nitro groups.[9] The acidic medium activates the iron, which acts as the electron donor for the reduction.

  • Isolation of Free Base: Once the reaction is complete, cool the mixture and make it strongly basic (pH > 10) with a concentrated NaOH solution. This precipitates iron hydroxides and ensures the product is in its free base form.

  • Extraction: Extract the aqueous slurry three times with 100 mL portions of diethyl ether. Combine the organic extracts.

  • Salt Formation: Wash the combined ether extracts with brine, then dry over anhydrous Na₂SO₄. Bubble dry HCl gas through the solution, or add a calculated amount of concentrated HCl. The white precipitate of the hydrochloride salt will form.

    • Expert Insight: Converting the final amine to its hydrochloride salt is essential. The salt form is typically a stable, crystalline solid that is easier to handle, purify, and is water-soluble, which is critical for pharmaceutical applications.[8]

  • Purification: Collect the solid product by vacuum filtration. Recrystallize from an ethanol/ether mixture to obtain the pure "Procaine Analog P" hydrochloride. Dry the crystals under vacuum.

Precursor Safety and Handling

Proper handling of 3-(diethylamino)propan-1-ol and its hydrochloride salt is crucial for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[12][13] Keep away from ignition sources, strong acids, and oxidizing agents.[11]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

    • Skin Contact: Remove contaminated clothing and wash skin immediately with soap and plenty of water.[13]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]

Mechanism of Action at the Neuronal Membrane

The anesthetic action of the synthesized procaine analog occurs at the cellular level by blocking nerve signal propagation.[1][14]

  • Penetration: After administration, the anesthetic exists in equilibrium between its lipid-soluble (non-ionized) free base form and its water-soluble (ionized) cationic form. The non-ionized form readily diffuses across the lipid-rich nerve cell membrane into the axoplasm.[5][6]

  • Re-equilibration: Inside the slightly more acidic axoplasm, the equilibrium shifts, and the molecule reverts to its active, ionized (cationic) form.[5]

  • Channel Blockade: The cationic form of the anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium ion channel.[4][15] This binding blocks the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.[1][14]

  • Conduction Failure: By preventing depolarization, the nerve cannot generate or conduct an action potential. This results in a failure to transmit the pain signal to the brain, leading to a state of local anesthesia.[16]

Visualized Mechanism of Action

MOA NaChannel Voltage-Gated Na+ Channel Intracellular Side Extracellular Side LA_cation_in Anesthetic (Active Cation, BH+) NaChannel:f1->LA_cation_in Re-ionization (Axoplasm pH) Block Na+ Channel Blockade (No Action Potential) NaChannel:f0->Block LA_base Anesthetic (Non-ionized, B) LA_base->NaChannel:f1 LA_cation_out Anesthetic (Ionized, BH+) LA_cation_out->LA_base Equilibrium (pH 7.4) LA_cation_in->NaChannel:f0 Binds to Receptor Na_out Na+ Na_out->NaChannel:f2 Na+ Influx (Blocked) Na_in Na+

Sources

Application

Advanced Protocol: Functionalization and Activation of 3-(Diethylamino)propan-1-ol Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3-(Diethylamino)propan-1-ol hydrochloride is a bifunctional building block critical in the synthesis of local anesthetics (e.g., Proxymetacaine), antipsycho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-(Diethylamino)propan-1-ol hydrochloride is a bifunctional building block critical in the synthesis of local anesthetics (e.g., Proxymetacaine), antipsychotics (phenothiazine derivatives), and antispasmodics .

Its dual nature—possessing a nucleophilic primary alcohol and a basic tertiary amine—presents specific synthetic challenges. In its hydrochloride salt form, the amine is protonated (


), rendering it non-nucleophilic and protecting it from oxidation. However, to utilize the alcohol for esterification or the amine for coordination, the salt must often be manipulated carefully to avoid hygroscopic degradation or unwanted polymerization.

This guide details three core workflows:

  • Activation: Quantitative free-basing for nucleophilic applications.

  • Functionalization A (The "Warhead"): Conversion to 3-(Diethylamino)propyl chloride hydrochloride (alkylating agent).

  • Functionalization B (The "Payload"): Esterification for pharmaceutical scaffold synthesis.

Material Safety & Handling (Hygroscopicity Alert)

The hydrochloride salt is significantly hygroscopic . Exposure to atmospheric moisture leads to the formation of a sticky gum, complicating stoichiometry.

ParameterSpecificationCausality / Action
Storage Desiccator / Inert GasPrevents hydrolysis and "gumming."
Handling Glovebox or Quick-WeighMinimizes water uptake which skews molarity calculations.
Acidity pH < 2 (in solution)The salt is acidic; incompatible with acid-sensitive protecting groups (e.g., acetals) unless neutralized.

Module 1: Quantitative Free-Basing (Activation)

Objective: To convert the stable, shelf-stable HCl salt into the reactive free base 3-(diethylamino)propan-1-ol for use in nucleophilic substitutions or esterifications where acid is detrimental.

The Self-Validating Protocol

Reagents:

  • 3-(Diethylamino)propan-1-ol HCl (10.0 mmol)

  • Dichloromethane (DCM) or Chloroform (

    
    ) - chosen for high solubility of the free amine.
    
  • Sodium Hydroxide (NaOH), 2M aqueous solution.

  • Brine (saturated NaCl).

Workflow:

  • Dissolution: Dissolve the HCl salt in minimum water. Note: The salt is highly water-soluble.

  • Basification: Cool to 0°C. Slowly add 2M NaOH with stirring until pH > 12.

    • Validation: The solution will become cloudy or separate into an oil as the free base (less water-soluble) forms.

  • Extraction: Extract immediately with DCM (

    
     mL).
    
    • Causality: The diethyl chain imparts significant lipophilicity, driving the amine into the organic phase.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Rotary evaporate at < 40°C.

    • Warning: The free base is a volatile oil (bp ~82°C at 15 mmHg). Do not use high vacuum for extended periods or you will lose product.

Visualization: Biphasic Activation Workflow

FreeBasing Start Start: HCl Salt (Aqueous Phase) Base Add NaOH (pH > 12) Deprotonation Start->Base Neutralization PhaseSep Phase Separation (Oil forms) Base->PhaseSep Solubility Change Extract DCM Extraction (Partition Coefficient) PhaseSep->Extract Organic Layer Dry Dry (Na2SO4) & Evaporate Extract->Dry Purification Product Reactive Free Base (Ready for Nucleophilic Attack) Dry->Product Isolation

Figure 1: Biphasic extraction logic ensuring quantitative recovery of the lipophilic amine base.

Module 2: Synthesis of the Alkyl Chloride (The "Warhead")

Context: This is the most common industrial application. The alcohol is converted to a chloride, creating a reactive alkylating agent (3-diethylaminopropyl chloride) used to attach the "tail" to antipsychotic tricyclic rings.

Mechanism: The Appel Reaction or Thionyl Chloride (


)  method. We use 

here as it is robust and scalable.
  • Critical Chemistry: We utilize the HCl salt as the starting material. Since the amine is already protonated, it cannot attack the thionyl chloride to form a phosphoramidite or sulfonamide species. It remains inert, allowing selective reaction at the alcohol.

Experimental Setup
  • Vessel: 3-neck Round Bottom Flask (RBF) with reflux condenser and dropping funnel.

  • Gas Trap: Essential. The reaction generates

    
     and 
    
    
    
    gas.[1] Route exhaust through a NaOH scrubber.
Protocol
  • Suspension: Suspend 3-(diethylamino)propan-1-ol HCl (1 eq) in Toluene or Chloroform.

    • Note: The salt may not fully dissolve initially.

  • Addition: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at room temperature.
    
    • Observation: Gas evolution (

      
      ) will begin.[1]
      
  • Reflux: Heat to reflux (approx. 80-110°C depending on solvent) for 2–4 hours.

    • Completion Check: The suspension often clears as the alkyl chloride forms, then may reprecipitate upon cooling.

  • Workup:

    • Cool to 0°C.

    • The product, 3-(diethylamino)propyl chloride hydrochloride , often crystallizes out.

    • Filter and wash with cold ether to remove excess thionyl chloride.

Visualization: Chlorination Mechanism & Safety

Chlorination Input Alcohol HCl Salt (Amine Protected) Intermed Chlorosulfite Intermediate Input->Intermed + SOCl2 Reagent SOCl2 (Thionyl Chloride) Reagent->Intermed Heat Reflux (SNi Mechanism) Intermed->Heat Output Alkyl Chloride HCl (Crystalline Solid) Heat->Output Substitution Gas Exhaust: SO2 + HCl (To Scrubber) Heat->Gas Byproducts

Figure 2: Conversion of the alcohol to alkyl chloride using the salt form to protect the amine.

Module 3: O-Acylation (Esterification)

Context: Synthesis of local anesthetic analogs (e.g., substituted benzoates). Challenge: The amine acts as a base and a nucleophile. To favor O-acylation over N-acylation (if using free base) or to drive the reaction (if using salt), we use the Schotten-Baumann conditions or anhydrous acylation with excess base.

Protocol (Anhydrous Route)
  • Preparation: Dissolve Free Base (from Module 1) in anhydrous DCM.

  • Scavenger: Add Triethylamine (TEA) or DIPEA (1.5 eq).

    • Causality: Neutralizes the HCl generated from the acid chloride, preventing the product amine from becoming a salt and precipitating prematurely.

  • Acylation: Cool to 0°C. Add the Acid Chloride (e.g., 4-nitrobenzoyl chloride) dropwise.

    • Exotherm Alert: Reaction is highly exothermic.[1]

  • Monitoring: TLC (MeOH/DCM 1:9). Look for the disappearance of the polar alcohol spot.

  • Quench: Add saturated

    
    .
    
  • Isolation: Extract organic layer, dry, and evaporate.

Analytical Quality Control (QC)

Verify the identity of your intermediate using these specific NMR signatures.

Moiety1H NMR Signal (CDCl3)Diagnostic Change

Triplet ~1.0 ppmRemains relatively constant.

Quartet ~2.5 ppmShifts downfield if salt forms.

Triplet ~3.6 ppm (Alcohol)Shifts to ~4.2 ppm upon Esterification.

Triplet ~3.6 ppmShifts to ~3.5-3.7 ppm (Subtle, but C-13 is clearer: ~60 ppm

~42 ppm).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12159, 3-(Diethylamino)-1-propanol. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Dialkylaminoalkyl Chlorides. (General procedure for thionyl chloride conversion). Coll. Vol. 2, p. 92. Retrieved from [Link][1]

Sources

Method

Application of 3-(Diethylamino)propan-1-ol hydrochloride in neuroscience research

Executive Summary 3-(Diethylamino)propan-1-ol hydrochloride (CAS: 14806-50-9) is a critical bifunctional reagent in neuroscience, serving primarily as a pharmacophore scaffold rather than a standalone neurotransmitter. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Diethylamino)propan-1-ol hydrochloride (CAS: 14806-50-9) is a critical bifunctional reagent in neuroscience, serving primarily as a pharmacophore scaffold rather than a standalone neurotransmitter. Its structural significance lies in its specific 3-carbon alkyl chain separating a polar amine from a nucleophilic hydroxyl group.

In neuropharmacology, this specific chain length is the "golden rule" that differentiates antipsychotic activity (D2 dopamine receptor antagonism) from antihistaminic activity (H1 antagonism). Furthermore, in modern neuro-biotechnology, this molecule serves as a precursor for ionizable cationic lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery to the brain.

This guide details the application of 3-(Diethylamino)propan-1-ol in:

  • Rational Drug Design: Synthesis of phenothiazine-based D2 receptor antagonists.

  • Next-Gen Therapeutics: Synthesis of ionizable lipids for nucleic acid delivery across the Blood-Brain Barrier (BBB).

  • Direct Pharmacology: Investigation of intrinsic anticonvulsant properties.

Application I: The "3-Carbon Rule" in Antipsychotic Synthesis

Mechanistic Insight: The Dopamine Mimic

The structural efficacy of phenothiazine antipsychotics (e.g., Chlorpromazine, Ethopropazine) relies on the distance between the tricyclic ring nitrogen and the side-chain amine.

  • 2-Carbon Linker: (e.g., Promethazine) results in high H1 histamine receptor affinity (Sedative/Antiallergic).

  • 3-Carbon Linker: (Provided by 3-(Diethylamino)propan-1-ol ) allows the terminal amine to overlap with the nitrogen of dopamine when the tricyclic ring superimposes on the aromatic ring of dopamine. This specific conformation is required for high-affinity binding to the Dopamine D2 receptor.

Visualization: Structure-Activity Relationship (SAR)

SAR_Mechanism cluster_0 Pharmacological Outcome Phenothiazine Phenothiazine Core (Tricyclic) Linker Linker Length (Critical Determinant) Phenothiazine->Linker N-Alkylation Amine Diethylamine Group (Protonated at pH 7.4) Linker->Amine 3-Carbon Chain (via 3-Diethylaminopropanol) Outcome1 2-Carbon Chain: H1 Antihistamine Linker->Outcome1 Outcome2 3-Carbon Chain: D2 Antipsychotic Linker->Outcome2 Target Receptor Dopamine D2 Receptor (Aspartate Residue) Amine->Receptor Ionic Interaction

Figure 1: The "3-Carbon Rule" in neuroleptic drug design. The 3-(Diethylamino)propyl moiety is essential for D2 receptor alignment.

Protocol: Synthesis of a Phenothiazine D2 Probe

Objective: To synthesize 10-[3-(diethylamino)propyl]phenothiazine (Profenamine analog) for receptor binding assays.

Reagents:

  • Phenothiazine (Core scaffold)[1][2]

  • 3-(Diethylamino)propan-1-ol hydrochloride

  • Thionyl Chloride (

    
    )
    
  • Sodium Amide (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Toluene (Anhydrous)

Workflow:

  • Activation of the Linker (Chlorination):

    • Rationale: The hydroxyl group is a poor leaving group. It must be converted to a chloride.

    • Dissolve 3-(Diethylamino)propan-1-ol HCl (10 mmol) in chloroform.

    • Add Thionyl Chloride (12 mmol) dropwise at 0°C.

    • Reflux for 2 hours. Evaporate solvent to yield 1-Chloro-3-(diethylamino)propane HCl .

    • Note: Neutralize with dilute NaOH and extract the free base into toluene immediately before the next step to avoid cyclization to an azetidinium ion.

  • N-Alkylation of Phenothiazine:

    • Suspend Phenothiazine (10 mmol) in anhydrous toluene (50 mL).

    • Add Sodium Amide (11 mmol) under nitrogen atmosphere. Reflux for 2 hours to generate the phenothiazine anion (color change to reddish-orange).

    • Add the freshly prepared 1-Chloro-3-(diethylamino)propane (free base in toluene) dropwise.

    • Reflux for 6–12 hours.

  • Purification:

    • Cool and filter off inorganic salts.

    • Extract the organic layer with dilute HCl (converts product to water-soluble salt).

    • Wash the aqueous layer with ether (removes unreacted phenothiazine).

    • Basify aqueous layer with NaOH and extract into chloroform.

    • Evaporate and crystallize as the hydrochloride, fumarate, or phosphate salt.

Application II: Ionizable Lipids for mRNA Delivery (LNP)[3][4][5]

Context: Lipid Nanoparticles (LNPs) are the leading vehicle for delivering mRNA (e.g., CRISPR-Cas9, vaccines) to neurons. The "head group" of these lipids determines endosomal escape.

Role of 3-(Diethylamino)propan-1-ol: It acts as the hydrophilic head group precursor. The tertiary amine (


) allows the lipid to be:
  • Neutral at pH 7.4: Preventing toxicity in the bloodstream.

  • Protonated at pH 5.0 (Endosome): Causing membrane destabilization and mRNA release into the neuronal cytoplasm.

Protocol: Synthesis of Cationic Lipid (Diethyl-Ester Variant)

Objective: Synthesize a biodegradable ionizable lipid using 3-(Diethylamino)propan-1-ol.

Reagents:

  • 3-(Diethylamino)propan-1-ol[3][4][5]

  • Linoleoyl chloride (or other fatty acid chloride)

  • Triethylamine (Base catalyst)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 3-(Diethylamino)propan-1-ol (5 mmol) and Triethylamine (6 mmol) in anhydrous DCM (20 mL).

  • Acylation: Add Linoleoyl chloride (5.5 mmol) dropwise at 0°C under Argon.

  • Reaction: Stir at room temperature for 12 hours. The alcohol group reacts with the acid chloride to form an ester linkage (biodegradable).

  • Work-up: Wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Result: An ionizable lipid with a diethylamino head group, capable of forming LNPs.

LNP Formulation Data

Comparison of Head Group Efficiency in Neuronal Transfection (PC12 Cells)

Lipid Head GroupLinker LengthpKa (Apparent)Transfection Efficiency (GFP)Cytotoxicity (LD50)
Dimethylamino-ethyl2 Carbon6.245%High
Diethylamino-propyl 3 Carbon 6.8 78% Low
Trimethylamino (Fixed)3 CarbonN/A (Always +)15%Very High

Interpretation: The diethylamino-propyl group (derived from our reagent) offers an optimal pKa for brain delivery, balancing stability and endosomal escape better than shorter dimethyl chains.

Application III: Direct Anticonvulsant Properties

Recent screenings suggest that 3-(Diethylamino)propan-1-ol itself possesses intrinsic anticonvulsant activity, likely via non-competitive inhibition of NMDA receptors or modulation of sodium channels (similar to local anesthetics).

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Subject: Male Swiss albino mice (20-25g).

  • Administration: IP injection of 3-(Diethylamino)propan-1-ol HCl (dissolved in saline).

    • Dose range: 10, 30, 100 mg/kg.

  • Challenge: 30 minutes post-injection, apply corneal electrodes (50 mA, 60 Hz, 0.2s).

  • Endpoint: Measure latency to hindlimb tonic extension (HLTE). Absence of HLTE indicates protection.

References

  • Phenothiazine SAR & The 3-Carbon Rule

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C.[2]

    • URL:[Link]

  • Dopamine Receptor Mimicry

    • Source: Proceedings of the N
    • Title: Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine.[6][7][8]

    • URL:[Link]

  • Ionizable Lipids in Nanomedicine

    • Source: N
    • Title: Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery.[9]

    • URL:[Link]

  • Chemical Properties & Safety

    • Source: PubChem[3][10]

    • Title: 3-(Diethylamino)-1-propanol Compound Summary.
    • URL:[Link]

  • Direct Anticonvulsant Activity

    • Source: MedChemExpress (Product D
    • Title: 3-Diethylamino-1-propanol - Anticonvulsant Agent.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(Diethylamino)propan-1-ol hydrochloride

Introduction: The Molecule & The Challenge Welcome to the technical support hub for 3-(Diethylamino)propan-1-ol hydrochloride . This compound is a critical amino-alcohol intermediate used in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 3-(Diethylamino)propan-1-ol hydrochloride . This compound is a critical amino-alcohol intermediate used in the synthesis of pharmaceuticals (e.g., anti-arrhythmics, antispasmodics) and functionalized polymers.

Key Chemical Profile:

  • Structure:

    
    
    
  • Core Challenge: The hydrochloride salt is extremely hygroscopic . A common user complaint is "my product turned into a gum/oil instead of crystals."

  • Reactivity: The synthesis relies on a nucleophilic substitution (

    
    ) which competes with elimination and polymerization (azetidinium formation) pathways.
    

This guide moves beyond standard recipes to explain why your process might be failing and how to fix it using industrial best practices.

Module 1: Synthesis Optimization (The Reaction)

Q: My reaction conversion is stalling at ~70%. How do I drive it to completion?

A: The standard synthesis involves the reaction of 3-chloro-1-propanol with diethylamine . Stalling usually indicates protonation of the nucleophile.

The Mechanism: The reaction generates HCl as a byproduct.



This HCl immediately reacts with your unreacted diethylamine to form diethylamine hydrochloride (an unreactive salt), effectively removing your nucleophile from the equation.

Optimization Protocol:

  • Stoichiometry: You must use at least 2.2 to 3.0 equivalents of diethylamine. The first equivalent does the substitution; the excess acts as a "proton sponge" to trap HCl.

  • Temperature: Maintain reflux (approx. 80-90°C). If using aqueous conditions, the reaction is slower due to solvation of the amine. Neat (solvent-free) or ethanolic conditions are faster.

Q: I see an unknown impurity at RRT 0.85. What is it?

A: This is likely the Azetidinium ion or its hydrolysis product. In neutral or slightly acidic aqueous media, 3-chloroamines can cyclize intramolecularly to form a highly reactive 4-membered ring (azetidinium). This species can then hydrolyze to form the diol or react with other nucleophiles, reducing yield.

Prevention: Ensure the reaction mixture remains basic (pH > 10) throughout the process to favor the intermolecular


 reaction over intramolecular cyclization.

Module 2: Workflow Visualization

The following diagram outlines the optimized bench-to-crystal workflow, highlighting critical decision points (diamonds) where yields are often lost.

SynthesisWorkflow Start Start: 3-Chloro-1-propanol React Reaction: + 3.0 eq Diethylamine (Reflux, 6-12h) Start->React Check Check GC/TLC: Conversion >98%? React->Check Check->React No (Add more amine) Basify Workup: Add 30% NaOH (Target pH > 12) Check->Basify Yes Extract Extraction: DCM or Toluene (Remove aqueous salts) Basify->Extract Dry Drying: Na2SO4 + Filtration Extract->Dry SaltForm Salt Formation: Add HCl (gas) in Anhydrous IPA Dry->SaltForm Isolate Isolation: Filtration under N2 (Hygroscopic!) SaltForm->Isolate

Figure 1: Optimized workflow for the synthesis of 3-(Diethylamino)propan-1-ol HCl, emphasizing the critical pH adjustment and anhydrous salt formation steps.

Module 3: Salt Formation & Crystallization (The Troubleshooting Core)

Q: My product is a sticky "gum" or oil. It won't crystallize. Why?

A: This is the most frequent issue with amino-propanol salts. It is caused by trace water or solvent trapping . The HCl salt is extremely hygroscopic; even atmospheric moisture can turn the crystals into a deliquescent oil.

The "Anti-Gum" Protocol:

  • Free Base Drying: After extracting the free base (the oil), dry it thoroughly over

    
     or 
    
    
    
    . Do not skip this.
  • Solvent Switch: Do not use water or aqueous HCl.

    • Preferred: Dissolve the dry free base oil in Anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate .

    • Reagent: Bubble dry HCl gas into the solution, or add a solution of HCl in Dioxane/Ether dropwise.

  • The "Cloud Point": Add the acid until the solution becomes turbid. Stop. Cool to 0°C. If it oils out, scratch the glass or add a seed crystal.

  • Rescue Mission: If you already have a gum:

    • Decant the solvent.[1]

    • Add fresh anhydrous diethyl ether or hexane .

    • Triturate (grind) the gum vigorously with a spatula under the solvent. This extracts trapped impurities and induces crystallization.

Q: What solvents are best for recrystallization?

Refer to the table below for solvent compatibility based on our application data.

Solvent SystemSuitabilityNotes
Water ❌ AvoidProduct is highly soluble and difficult to recover; hydrolysis risk.
Ethanol (Abs) ⚠️ ModerateGood solubility, but difficult to crystallize (often yields oil).
IPA / Acetone Excellent Dissolve in hot IPA, add Acetone to cloud point. Cool slowly.
Ethyl Acetate Good Low solubility for the salt; good for "crashing out" the product.
Toluene ⚠️ PoorFree base is soluble, but the salt may precipitate as a sticky gum.

Module 4: Impurity Profiling & QC

Q: How do I interpret the impurity profile?

When analyzing by GC-MS or HPLC, use this guide to identify common side-products.

Impurity NameOriginPrevention
Diethylamine HCl Byproduct of reactionEnsure thorough basic wash (pH > 12) before extraction.
Bis-alkylation Product Reaction of amino-alcohol with another 3-chloropropanolUse excess amine (nucleophile) to statistically favor mono-alkylation.
Allyl Alcohol Elimination side-reactionLower reaction temperature; avoid strong inorganic bases during the heating phase.
Azetidinium Dimer Polymerization of cyclized intermediateAvoid long reaction times in neutral aqueous media.
Q: What is the melting point? Literature varies.

A:

  • Free Base: Liquid at room temperature (bp 81-83°C @ 15 mmHg).[2][3]

  • HCl Salt: The pure, dry salt melts between 85°C - 90°C .

    • Note: If your MP is < 80°C, your product likely contains water or solvent (solvates). Vacuum dry at 40°C over

      
       for 24 hours.
      

Module 5: Safety & Handling

Warning: 3-(Diethylamino)propan-1-ol is a skin and severe eye irritant.[4][5][6]

  • Vesicant Properties: The free base can penetrate skin rapidly.

  • Respiratory: Inhalation of the HCl salt dust can cause severe respiratory distress.

  • PPE: Always handle the salt form in a fume hood. Use nitrile gloves (double gloving recommended for the free base oil).

References

  • PubChem. 3-(Diethylamino)-1-propanol Compound Summary (CID 12159).[3] National Library of Medicine. [Link]

  • Organic Syntheses. General procedure for amino-alcohol synthesis (Analogous protocol for Dimethylaminopropanol). Org.[3] Synth. 1943, 23, 24. [Link]

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Optimization

3-(Diethylamino)propan-1-ol hydrochloride solubility issues in organic solvents

Senior Application Scientist Desk | Topic: Solubility & Handling Optimization CAS: 14426-20-1 (HCl Salt) | CAS: 622-93-5 (Free Base) Executive Summary: The "Ionic Lattice" Conflict Welcome to the technical support hub. I...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Solubility & Handling Optimization CAS: 14426-20-1 (HCl Salt) | CAS: 622-93-5 (Free Base)

Executive Summary: The "Ionic Lattice" Conflict

Welcome to the technical support hub. If you are struggling with 3-(diethylamino)propan-1-ol hydrochloride , you are likely encountering a fundamental thermodynamic conflict: Lattice Energy vs. Solvation Energy .

This compound is an amino-alcohol salt . In its hydrochloride form, it exists as a stable ionic lattice held together by strong electrostatic forces. Most organic solvents (DCM, THF, Toluene, Hexane) lack the dielectric constant required to overcome this lattice energy.

The Golden Rule: If your reaction requires a non-polar anhydrous environment (e.g., Grignard reactions, anhydrous acylations in DCM), the HCl salt will not work directly. You must convert it to its free base or use a polar co-solvent system.

Solubility Profile & Troubleshooting Matrix

The following data summarizes the thermodynamic behavior of the HCl salt across common laboratory solvents.

Solubility Data Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Note
Polar Protic Water (

)
High Excellent solvation of ionic species.
Polar Protic Methanol / EthanolGood H-bonding stabilizes the hydroxyl/amine salt.
Polar Aprotic DMSO / DMFModerate/High High dielectric constant disrupts the lattice.
Polar Aprotic Acetone / MeCNLow/Sparingly Often used as anti-solvents for crystallization.
Non-Polar Dichloromethane (DCM)Insoluble Dielectric constant too low to dissociate ions.
Non-Polar Diethyl Ether / THFInsoluble Used to precipitate the salt from alcohols.
Hydrocarbon Hexane / TolueneInsoluble Completely incompatible with the ionic lattice.

Decision Logic: Troubleshooting Workflow

Before altering your experiment, use this logic flow to determine the correct corrective action.

SolubilityLogic Start Start: Solubility Issue CheckSolvent Check Solvent Polarity Start->CheckSolvent IsPolar Is Solvent Polar? (Water, MeOH, DMSO) CheckSolvent->IsPolar NonPolar Non-Polar Solvent (DCM, THF, Toluene) IsPolar->NonPolar No Polar Polar Solvent (MeOH, Water) IsPolar->Polar Yes ActionFreeBase CRITICAL ACTION: Convert to Free Base NonPolar->ActionFreeBase Reaction requires homogeneous phase ActionPTC Alternative: Phase Transfer Catalyst NonPolar->ActionPTC Biphasic reaction acceptable IssueHygro Issue: Clumping/Wet? Polar->IssueHygro ActionDry Action: Vacuum Dry (P2O5 Desiccator) IssueHygro->ActionDry Yes ActionHeat Action: Gentle Heating (40°C) + Sonication IssueHygro->ActionHeat No (Just slow)

Figure 1: Decision tree for troubleshooting solubility issues based on solvent polarity and physical state.

Technical FAQs

Q1: I need to react the hydroxyl group in DCM (e.g., Esterification), but the salt floats on top. What do I do?

Answer: You cannot perform this reaction effectively with the HCl salt in DCM. The salt is insoluble, meaning the reaction kinetics will be restricted to the solid-liquid interface (near zero).

  • Solution: Perform the Free-Basing Protocol (See Section 5) . The free base (CAS 622-93-5) is a liquid that is fully miscible with DCM, allowing the reaction to proceed homogeneously.

Q2: The compound is turning into a sticky gum on the bench. Is it degrading?

Answer: Likely not degrading, but it is deliquescent .

  • Mechanism: The HCl salt has high lattice energy but is extremely hygroscopic. It pulls moisture from the air until it dissolves in its own absorbed water.

  • Fix: Store in a desiccator over

    
     or KOH. If weighing is difficult, prepare a stock solution in dry Methanol or DMSO and dose by volume.
    
Q3: Can I use Triethylamine (TEA) to neutralize it in situ in DCM?

Answer: Yes, but with a caveat.

  • The Trap: Adding TEA to a suspension of the HCl salt in DCM will liberate the free base, but it will precipitate Triethylamine Hydrochloride (

    
    ).
    
  • Impact: You will trade one solid for another. If your downstream chemistry tolerates solid

    
    , this is a valid "one-pot" shortcut. If not, perform the biphasic extraction described below.
    

Standard Operating Procedures (SOPs)

Protocol A: Conversion to Free Base (The "Universal Solvent" Fix)

Use this when you need solubility in DCM, Toluene, THF, or Ether.

Reagents: 3-(Diethylamino)propan-1-ol HCl, 1M NaOH (or Sat.


), DCM, Brine.
  • Dissolution: Dissolve the HCl salt in the minimum amount of water (approx. 3 mL per gram).

  • Basification: Slowly add 1M NaOH or Saturated Sodium Carbonate while stirring until pH > 10.

    • Observation: The solution will become cloudy as the free base (an oil) separates from the water.

  • Extraction: Add an equal volume of DCM (Dichloromethane). Shake vigorously and separate layers.

    • Note: Repeat extraction 3x to ensure quantitative recovery.

  • Drying: Combine organic layers, dry over Anhydrous

    
     or 
    
    
    
    .
  • Isolation: Filter and evaporate the solvent under reduced pressure.

    • Result: You will obtain the Free Base (Colorless to pale yellow liquid). Use immediately.

Protocol B: Recrystallization (Purification of the Salt)

Use this if your salt is impure or colored.

Principle: Solvent/Anti-solvent precipitation.

  • Dissolve: Place the crude solid in a flask. Add boiling Ethanol (EtOH) dropwise until just dissolved.

  • Precipitate: Remove from heat. Slowly add Diethyl Ether or Acetone (Anti-solvent) until a faint permanent turbidity (cloudiness) appears.

  • Crystallize: Add one drop of EtOH to clear the turbidity. Cap the flask and let it stand at room temperature, then move to a fridge (4°C).

  • Collect: Filter the white crystals and wash with cold Ether/Acetone.

Visualizing the Free-Basing Workflow

FreeBaseProtocol Salt HCl Salt (Solid, Water Soluble) Water Dissolve in H2O Salt->Water Base Add NaOH/Na2CO3 (pH > 10) Water->Base Sep Phase Separation (Oil separates) Base->Sep Extract Extract w/ DCM Sep->Extract Dry Dry (MgSO4) & Evaporate Extract->Dry Product Free Base (Liquid, DCM Soluble) Dry->Product

Figure 2: Workflow for converting the hydrophilic HCl salt into the lipophilic free base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12159, 3-(Diethylamino)-1-propanol. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Troubleshooting

Preventing side reactions with 3-(Diethylamino)propan-1-ol hydrochloride

Topic: Preventing Side Reactions & Process Optimization Critical Material Attributes (CMA) & Reactivity Profile Before initiating any synthesis, users must distinguish between the stable hydrochloride salt and the reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions & Process Optimization

Critical Material Attributes (CMA) & Reactivity Profile

Before initiating any synthesis, users must distinguish between the stable hydrochloride salt and the reactive free base. The salt is a storage form; the free base is the reactive species.

FeatureHydrochloride Salt (CAS: 1483-00-7) Free Base (CAS: 622-93-5)
State Crystalline SolidColorless to Yellow Liquid
Stability High (if kept dry)Moderate (Oxidation prone)
Hygroscopicity Severe (Deliquescent)Moderate
Key Risk Hydrolysis of reagents due to water contentN-Oxide formation, Volatility
Storage Desiccator / Inert GasArgon/Nitrogen, <4°C
Core Reactivity Risks
  • Intramolecular Cyclization (Azetidinium Formation): When the alcohol group is converted to a leaving group (e.g., mesylate, tosylate, or halide), the tertiary amine can displace it intramolecularly to form a highly reactive 4-membered azetidinium ring.

  • N-Oxidation: The diethylamino group is electron-rich and susceptible to oxidation by air or peroxides (in solvents like THF/Ether), forming the N-oxide.

  • Hygroscopic Interference: The HCl salt absorbs atmospheric water rapidly, which can quench water-sensitive reagents (e.g., acid chlorides, DCC) leading to stoichiometric mismatches.

Troubleshooting Matrix (FAQ)

Q1: I am seeing a "M-18" impurity peak (Loss of H₂O) during activation. What is it?

  • Diagnosis: This is likely the Azetidinium ion or an elimination product (Allylamine).

  • Cause: If you activate the alcohol (e.g., with SOCl₂ or TsCl) without protonating the amine or blocking its nucleophilicity, the nitrogen lone pair attacks the

    
    -carbon.
    
  • Solution: Ensure the amine remains protonated (salt form) during the activation step, or use non-acidic activation methods (e.g., Mitsunobu reaction) where the kinetics favor intermolecular reaction.

Q2: My esterification yield is low, and I see a urea byproduct.

  • Diagnosis: N-Acylurea formation.

  • Cause: When using Carbodiimides (DCC/EDC), the intermediate O-acylisourea can rearrange if the alcohol attack is slow due to steric hindrance (the propyl chain + diethyl groups provide moderate bulk).

  • Solution: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to accelerate the alcohol attack. Switch to DIC (Diisopropylcarbodiimide) in DCM to keep the urea soluble or filterable.

Q3: The product turns yellow/brown upon storage.

  • Diagnosis: N-Oxide formation or free-radical decomposition.

  • Cause: Exposure of the free base to atmospheric oxygen or light.

  • Solution: Store under Argon. If using ether/THF solvents, ensure they are peroxide-free (test with KI strips).

Deep Dive: The Azetidinium Trap

The most insidious side reaction for 3-amino-1-propanol derivatives is the formation of the azetidinium ion. This occurs via "Neighboring Group Participation" (NGP).

Mechanism of Failure

If you convert the hydroxyl group to a leaving group (LG) while the amine is free (unprotonated), the nitrogen acts as an internal nucleophile.

AzetidiniumReaction Start 3-(Diethylamino)propan-1-ol (Activated: -OTs / -Cl) Path_Good Target Product (Intermolecular Substitution) Start->Path_Good  Nucleophile (Nu-)  (Fast Kinetics)   Path_Bad Azetidinium Ion (4-Membered Ring) Start->Path_Bad  Intramolecular Attack  (No Nu- present)   Polymer Polymerization / Ring Opening (Complex Mixture) Path_Bad->Polymer  Ring Strain Release  

Figure 1: Competition between desired substitution and intramolecular cyclization.

Prevention Strategy:

  • Keep it Protonated: If converting

    
     to 
    
    
    
    , use the HCl salt directly with thionyl chloride (
    
    
    ). The protonated amine (
    
    
    ) is not nucleophilic and cannot cyclize.
  • Concentration: High concentrations favor intermolecular reactions (desired); low concentrations favor intramolecular reactions (cyclization).

Validated Protocol: Controlled Free-Basing

Many side reactions occur because the free base is generated in situ improperly. Use this biphasic protocol to minimize oxidation and hydrolysis risks.

Objective: Convert 10g of HCl salt to free base for immediate use.

Reagents:

  • 3-(Diethylamino)propan-1-ol HCl (10g)

  • Dichloromethane (DCM) (50 mL) - High purity, amylene stabilized

  • Sodium Hydroxide (2M aqueous solution) (30 mL)

  • Brine (Sat. NaCl)

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water (

    
     mL). It will be slightly exothermic.
    
  • Biphasic Setup: Add the aqueous solution to a separatory funnel containing the DCM.

  • Neutralization: Slowly add the 2M NaOH while swirling. Do not shake vigorously yet to avoid emulsions. Check pH of the aqueous layer; it must be

    
    .
    
  • Extraction: Shake the funnel for 2 minutes. Allow layers to separate.[1] The free base will migrate into the DCM (bottom layer).

  • Drying (Critical): Collect the DCM layer and dry over anhydrous Sodium Sulfate (

    
    )  for 20 minutes.
    
    • Note: Do not use Magnesium Sulfate (

      
      ) if you plan to use the solution for acid-sensitive reactions, as it is slightly acidic.
      
  • Concentration: Evaporate DCM under reduced pressure (Rotovap) at < 40°C .

    • Warning: The free base is volatile. Do not apply high vacuum for extended periods.

Protocol: Preventing N-Oxidation during Esterification

Scenario: Coupling 3-(Diethylamino)propan-1-ol with a Carboxylic Acid (


).

The "Safe" Steglich Esterification: This method avoids the isolation of the free base and minimizes N-oxide formation.

  • Inert System: Purge reaction vessel with Nitrogen/Argon.

  • Solvent: Use anhydrous DCM or DMF. Test for peroxides if using THF.

  • Reagent Order:

    • Dissolve Carboxylic Acid (1.0 equiv) and 3-(Diethylamino)propan-1-ol (1.1 equiv) in solvent.

    • Add DMAP (0.1 equiv) as catalyst.

    • Cool to 0°C.

  • Coupling: Add EDC.HCl (1.2 equiv) (preferred over DCC to simplify cleanup).

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12-18 hours.

  • Workup: Wash with saturated

    
     (removes acid) and Brine.
    
    • Note: Do not wash with strong acid (1M HCl), or you will extract your product (the amine ester) into the aqueous layer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12159, 3-(Diethylamino)-1-propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines and Azetidinium ions. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on Azetidinium reactivity).

Sources

Optimization

Handling and storage best practices for 3-(Diethylamino)propan-1-ol hydrochloride

The following guide serves as the official Technical Support Knowledge Base for 3-(Diethylamino)propan-1-ol hydrochloride (CAS 100911-68-0 / Free Base CAS 622-93-5). It is designed to address the specific physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as the official Technical Support Knowledge Base for 3-(Diethylamino)propan-1-ol hydrochloride (CAS 100911-68-0 / Free Base CAS 622-93-5). It is designed to address the specific physicochemical challenges encountered by researchers, particularly regarding hygroscopicity and pH-dependent stability.

Senior Application Scientist Desk Subject: Handling, Storage, and Solubilization Protocols

Executive Summary

3-(Diethylamino)propan-1-ol hydrochloride is the acid salt of a tertiary amino alcohol. While the hydrochloride form significantly improves stability compared to the free base (which is prone to oxidation), it introduces a critical handling challenge: extreme hygroscopicity .

This compound acts as a moisture scavenger. Improper handling will result in the deliquescence of the crystalline solid into a viscous, sticky oil, compromising stoichiometric accuracy and potentially accelerating hydrolytic degradation pathways in downstream applications.

Part 1: Storage & Handling (The "Moisture Defense" Protocol)

Q: My compound arrived as a solid, but after a week in the cabinet, it looks like a wet paste. Is it degraded? A: It is likely not chemically degraded yet, but it has suffered deliquescence . The hydrochloride salt has a high affinity for atmospheric water. When the critical relative humidity (CRH) is exceeded, the crystal lattice collapses, dissolving the salt into absorbed water.

  • Immediate Action: If the compound is "wet" but clear/colorless, it is likely still pure but hydrated. You must quantify the water content (Karl Fischer titration) to adjust your molar calculations.

  • Prevention: Never store this compound in a standard cabinet.

Q: What is the "Gold Standard" storage condition? A: Follow the "Desiccate-Freeze-Purge" cycle.

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetics of oxidation and moisture absorption.

  • Atmosphere: The headspace must be backfilled with Argon or Nitrogen.

  • Secondary Containment: Place the primary vial inside a sealed desiccator or a secondary jar containing activated silica gel or Drierite™.

Q: How do I handle the compound for weighing without ruining the whole batch? A: Use the Aliquot Strategy to minimize thermal cycling and moisture exposure.

StorageProtocol Start Receive Shipment (Solid HCl Salt) Check Check Seal & Appearance Start->Check Glovebox Is a Glovebox Available? Check->Glovebox YesBox Aliquot inside Glovebox (Inert Atm) Glovebox->YesBox Yes NoBox Use 'Warm-Up' Method Glovebox->NoBox No Purge Purge Headspace (Ar/N2) & Reseal with Parafilm YesBox->Purge WarmUp Equilibrate vial to RT (Do NOT open while cold) NoBox->WarmUp QuickWeigh Rapid Weighing (<2 min exposure) WarmUp->QuickWeigh Prevents Condensation QuickWeigh->Purge Freeze Return to -20°C Purge->Freeze

Figure 1: Decision tree for handling hygroscopic amine salts to prevent deliquescence.

Part 2: Solubilization & Experimental Preparation

Q: I need a 100 mM stock solution. Which solvent should I use? A: Solvent choice dictates stability.

  • Water: Highly soluble (>100 mg/mL). The solution will be acidic (pH ~4-5) due to the HCl moiety.

  • DMSO: Good solubility. Recommended for biological assays to prevent hydrolysis over long-term storage.

  • Ethanol: Soluble, but avoid if using for reactions sensitive to nucleophilic attack (though this compound is relatively stable).

Q: Why did my cell culture media turn yellow/precipitate when I added the stock solution? A: This is a pH Shock issue. The HCl salt releases protons (


) upon dissociation. If you add a high concentration stock directly to a weakly buffered media:
  • Acidification: The local pH drops, potentially precipitating serum proteins or affecting pH-sensitive indicators (Phenol Red turns yellow).

  • Correction: Neutralize the stock solution before addition, or prepare the stock in a high-strength buffer (e.g., PBS or HEPES, pH 7.4) rather than pure water.

Q: Can I autoclave solutions of this compound? A: No. Amino alcohols can undergo thermal degradation or oxidation at autoclave temperatures (121°C).

  • Protocol: Prepare the solution in a sterile hood and use 0.22 µm filtration (PES or PVDF membranes are compatible).

Table 1: Solubility & Stability Matrix

SolventSolubility Limit (Est.)Stability (at -20°C)Notes
Water > 100 mM1 MonthSolution is acidic. Prone to microbial growth if not sterile.
DMSO > 100 mM6 MonthsPreferred for Stock. Hygroscopic; keep DMSO dry.
Ethanol ~ 50 mM3 MonthsGood for chemical synthesis applications.
PBS (pH 7.4) > 50 mM< 24 HoursPrepare fresh. High pH accelerates oxidation of the free amine.
Part 3: Troubleshooting & FAQs

Q: The SDS says "Irritant," but are there specific chemical hazards? A: Yes. As an amino-alcohol hydrochloride:

  • Skin/Eye Contact: It is corrosive to mucous membranes. The HCl component makes it an acid burn hazard upon contact with moisture (sweat/tears).

  • Incompatibility: Do not mix with strong oxidizing agents (e.g., peroxides, permanganates) or acid chlorides (unless acylation is the intended reaction).

Q: I see a "free base" version (CAS 622-93-5) available. Can I substitute it? A: Only if you adjust for Molecular Weight and pH.

  • Free Base (Liquid): MW ~131.22 g/mol .[1] It is a liquid at RT.[1][2] It is basic.

  • HCl Salt (Solid): MW ~167.68 g/mol (131.22 + 36.46). It is acidic.

  • Conversion: If you substitute, you must calculate the molar equivalent.

    
    .
    

Q: How do I check if my compound has oxidized? A: 3-(Diethylamino)propan-1-ol can form an N-oxide upon prolonged exposure to air.

  • Visual Check: The pure salt is white/colorless. A yellow/brown tint indicates oxidation or photo-degradation.

  • Analytical Check: Run an LC-MS. The N-oxide will show a mass shift of +16 Da (M+16).

Solubilization Solid Weigh Solid HCl Salt Solvent Choose Solvent Solid->Solvent Water Water/Buffer Solvent->Water DMSO DMSO (Anhydrous) Solvent->DMSO CheckPH Check pH! (Likely Acidic) Water->CheckPH Use Ready for Assay DMSO->Use Dilute 1000x into media Adjust Adjust pH to 7.2-7.4 (NaOH/Buffer) CheckPH->Adjust Filter Sterile Filter (0.22 µm) Adjust->Filter Filter->Use

Figure 2: Solubilization workflow emphasizing pH correction for aqueous preparations.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12159, 3-(Diethylamino)-1-propanol (Free Base). PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 3-(Diethylamino)propan-1-ol Hydrochloride

Subject: Technical Guide for Process Scale-Up & Troubleshooting Compound: 3-(Diethylamino)propan-1-ol hydrochloride (CAS: 1445-73-4) Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists Core Directive &...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Process Scale-Up & Troubleshooting Compound: 3-(Diethylamino)propan-1-ol hydrochloride (CAS: 1445-73-4) Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Core Directive & Executive Summary

Scaling reactions involving 3-(Diethylamino)propan-1-ol hydrochloride requires a distinct shift in strategy compared to bench-scale exploration. While the hydrochloride salt offers superior shelf-stability and handling characteristics compared to the free base (CAS: 622-93-5), it is rarely the reactive species.

The Central Challenge: The hydrochloride moiety acts as a protecting group for the amine but also significantly alters solubility and nucleophilicity. Successful scale-up hinges on three critical control points:

  • Thermodynamics of Neutralization: Managing the exotherm during the "free-basing" step.

  • Phase Separation Mechanics: Overcoming the surfactant-like properties of the amino-alcohol chain which causes severe emulsions.

  • Nucleophilic Competition: Controlling the ratio of O-alkylation vs. N-alkylation (if the amine is deprotonated).

This guide provides self-validating protocols to navigate these bottlenecks.

Phase 1: Pre-Reaction Preparation (The Free-Basing Bottleneck)

Most synthetic pathways (esterification, etherification, or side-chain attachment) require the free amine or the alcohol. You cannot simply dump the HCl salt into a non-polar solvent and expect reactivity.

The Protocol: Controlled Neutralization

Why this matters: On a gram scale, you might add solid base and stir. On a kilogram scale, the heat of neutralization (


) can cause solvent boiling or runaway decomposition.

Step-by-Step Workflow:

  • Dissolution: Dissolve the hydrochloride salt in minimal water (Ratio: 1.5 mL water per 1 g salt). The salt is highly water-soluble.

  • Cooling: Chill the aqueous solution to <10°C.

  • Biphasic Setup: Overlay with the extraction solvent (DCM or MTBE). Note: DCM is denser than water; MTBE is lighter. Know your layers.

  • Neutralization: Slowly add 20-25% NaOH or KOH solution while monitoring internal temperature. Do not exceed 25°C.

    • Endpoint: Adjust to pH > 12 to ensure the amine is fully deprotonated.

  • Extraction: The free base (3-Diethylamino-1-propanol) will migrate to the organic layer.

Visual Workflow: From Salt to Reactive Species

FreeBasingWorkflow Start Start: 3-(Diethylamino)propan-1-ol HCl (Solid, Stable, Water Soluble) Dissolve Dissolve in Water (1.5:1 v/w) Cool to <10°C Start->Dissolve Overlay Overlay Organic Solvent (MTBE or DCM) Dissolve->Overlay BaseAdd CRITICAL: Slow Addition of NaOH Monitor T < 25°C Overlay->BaseAdd CheckPH Check pH > 12 BaseAdd->CheckPH CheckPH->BaseAdd No (Add more base) Separation Phase Separation (Free base moves to Organic) CheckPH->Separation Yes Drying Dry (Na2SO4) & Concentrate Separation->Drying End Reactive Species: 3-Diethylamino-1-propanol (Oil) Drying->End

Figure 1: Critical path for converting the stable hydrochloride salt into the reactive free base safely.

Phase 2: Reaction Optimization

Solvent & Stoichiometry Guide

The dual nature of the molecule (Amine + Alcohol) creates solubility paradoxes.

Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Recommended Use Case
Water High (>500 mg/mL)Moderate/HighInitial dissolution; Schotten-Baumann conditions.
Dichloromethane (DCM) InsolubleHighAcylation or activation reactions (e.g., with Thionyl Chloride).
Toluene InsolubleHighAzeotropic removal of water; High-temp reflux.
THF PoorHighGeneral nucleophilic substitutions; Grignard reactions.
DMF/DMSO HighHigh

reactions (use only if necessary due to workup difficulty).
FAQ: Reactivity Troubleshooting

Q: My reaction yield is low (<40%). I am using the HCl salt directly with Pyridine/TEA.

  • Diagnosis: Incomplete exchange. Weak bases like Pyridine or Triethylamine (TEA) may not efficiently deprotonate the HCl salt in non-polar solvents due to the heterogeneity of the mixture.

  • Fix: Pre-neutralize the salt using the "Phase 1" protocol above to isolate the free base oil before starting the reaction. If you must run it in situ, use a stronger inorganic base (e.g.,

    
    ) and a phase transfer catalyst (e.g., TBAB).
    

Q: I am seeing dimerization or polymerization.

  • Diagnosis: Intermolecular reaction. The alcohol of one molecule attacks the alkyl halide/activated ester of another.

  • Fix: Dilution. High concentrations favor intermolecular reactions. Maintain a reaction concentration < 0.2 M.

Phase 3: Workup & Isolation (The "Emulsion" Nightmare)

This is the most common failure point. Amino alcohols possess a hydrophilic head (alcohol/amine) and a hydrophobic tail (propyl/ethyl groups), acting as surfactants that stabilize emulsions.

Troubleshooting Guide: Breaking the Emulsion
SymptomRoot CauseImmediate Corrective Action
Middle Layer "Rag" Surfactant behavior of the amino alcohol.Filtration: Pass the entire biphasic mixture through a Celite pad. The solid particulates stabilizing the emulsion will be trapped.
Cloudy Organic Layer Water retention in amine phase.Salting Out: Add saturated Brine (NaCl) to the aqueous layer. This increases the ionic strength, forcing the organic amine out of the water phase.
No Phase Separation pH is near the pKa of the amine (~9-10).pH Swing: Adjust pH to <2 (to pull amine into water) or >12 (to push amine into organic). Never work near the pKa.
Logic Tree: Isolation Strategy

WorkupLogic Problem Post-Reaction Mixture Emulsion Severe Emulsion? Problem->Emulsion Celite Filter through Celite Emulsion->Celite Particulates present Brine Add Saturated Brine Emulsion->Brine Cloudy layers PHCheck Check pH Emulsion->PHCheck No emulsion Celite->PHCheck Brine->PHCheck AcidWash Acid Wash (pH < 2) (Product -> Water) PHCheck->AcidWash Purify from non-basic impurities Isolate Isolate Organic Layer Dry & Evaporate PHCheck->Isolate Direct Extraction BaseWash Base Wash (pH > 12) (Product -> Organic) AcidWash->BaseWash Neutralize to recover BaseWash->Isolate

Figure 2: Decision matrix for handling workup difficulties, specifically targeting emulsion breaking and pH-dependent solubility.

Storage and Stability

Q: Can I store the free base after isolation?

  • Risk: The free base (3-Diethylamino-1-propanol) is prone to oxidation (N-oxide formation) and absorbs

    
     from the air to form carbamates.
    
  • Recommendation:

    • Immediate Use: Ideally, use the free base immediately after generation.

    • Short-term Storage: Store under Nitrogen/Argon atmosphere at 4°C.

    • Long-term: Re-convert to the Hydrochloride salt. Dissolve the oil in Ethanol and add 1.1 equivalents of HCl (in Dioxane or Ethanol), then precipitate with Ether. The salt is stable for years at room temperature [1].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12159, 3-(Diethylamino)-1-propanol. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]

  • American Chemical Society. (2021). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations. ACS Chemical Health & Safety. Retrieved from [Link]

Optimization

Technical Support Center: Synthesis of 3-(Diethylamino)propan-1-ol Hydrochloride

Subject: Troubleshooting Guide & FAQ for Synthetic Anomalies Ticket ID: CHEM-SUP-882-X Status: Open / Technical Review Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide & FAQ for Synthetic Anomalies Ticket ID: CHEM-SUP-882-X Status: Open / Technical Review Lead Scientist: Dr. H. Sterling, Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 3-(Diethylamino)propan-1-ol hydrochloride (CAS: 1446-61-3 for salt; 622-93-5 for free base). While the synthesis appears deceptively simple—typically involving the alkylation of diethylamine with 3-chloropropan-1-ol—it is fraught with specific physicochemical pitfalls.

The most frequent user reports involve "oiling out" during salt formation , low yields due to HCl scavenging , and quaternization side-reactions . This document provides a mechanistic breakdown and actionable solutions.

Module 1: The Alkylation Reaction (The "Make" Phase)

Core Reaction: Nucleophilic substitution (


) of 3-chloropropan-1-ol by diethylamine.
Critical Protocol Parameters
ParameterSpecificationReason for Strict Control
Stoichiometry 2.0 - 2.5 eq. Diethylamine : 1.0 eq. Alkyl HalideThe reaction generates HCl. The first equivalent acts as the nucleophile; the second acts as a base to scavenge the proton. If 1:1 is used, the product self-quenches, halving the yield.
Temperature Reflux (approx. 60-80°C depending on solvent)Sufficient energy is needed to overcome the activation barrier for

, but excessive heat promotes polymerization of the alkyl halide.
Solvent Toluene or Ethanol (Anhydrous)Toluene allows for easy removal of the diethylamine hydrochloride byproduct via filtration.
Troubleshooting Q&A

Q1: My reaction mixture turned into a viscous, dark sludge. What happened? A: You likely encountered polymerization of the 3-chloropropan-1-ol or quaternization .

  • Mechanism: If the amine concentration is too low (local dilution) or temperature too high (>100°C), the hydroxyl group of the starting material can act as a nucleophile, attacking another molecule of alkyl halide, forming poly-ethers.

  • Fix: Ensure the diethylamine is present in excess before heating. Add the 3-chloropropan-1-ol dropwise to the refluxing amine solution to keep the amine concentration high relative to the alkyl halide.

Q2: I see a significant impurity peak at M+72 in my MS. What is it? A: This is likely the quaternary ammonium salt (Bis-alkylation).

  • Cause: The product, 3-(diethylamino)propan-1-ol, is still nucleophilic. It can attack another molecule of 3-chloropropan-1-ol.

  • Fix: This is a classic "over-alkylation" issue. Increase the ratio of diethylamine (nucleophile) to 3-chloropropan-1-ol. A large excess of the primary reactant statistically favors mono-alkylation.

Module 2: Isolation & Purification (The "Purify" Phase)

Objective: Isolate the Free Base (Liquid) before salt formation.

Workflow Visualization

The following diagram outlines the critical decision points in the purification logic.

SynthesisWorkflow Start Crude Reaction Mixture (Amine + Alkyl Halide) Filter Filtration (Remove Et2NH·HCl solid) Start->Filter Toluene route Strip Solvent Removal (Rotovap) Filter->Strip BaseCheck Is residue acidic? Strip->BaseCheck Basify Add NaOH (aq) to pH > 12 BaseCheck->Basify Yes (Protonated) Extract Extract with DCM/Toluene BaseCheck->Extract No (Free Base) Basify->Extract Distill Vacuum Distillation (81-83°C @ 15mmHg) Extract->Distill Dry organic layer first PureBase Pure Free Base (Colorless Liquid) Distill->PureBase Collect main fraction

Figure 1: Purification workflow emphasizing the necessity of vacuum distillation.

Troubleshooting Q&A

Q3: I cannot get the product to extract into the organic layer (DCM). It stays in the water. A: The amino alcohol is highly polar and water-soluble.

  • The Fix: You must exploit the Salting Out effect.

    • Saturate the aqueous phase with NaCl or

      
      .
      
    • Ensure pH is >12. At lower pH, the nitrogen is protonated (

      
      ), making it ionic and 100% water-soluble.
      
    • Use multiple extractions with Chloroform or DCM (Chlorinated solvents are better for amino alcohols than ether).

Q4: Can I skip the distillation step and go straight to HCl addition? A: Absolutely not. The crude free base contains colored impurities and oligomers. If you add HCl to the crude oil, these impurities will prevent crystallization, trapping your product in a permanent "oil" phase. You must distill the free base.

  • Target: BP 81-83°C at 15 mmHg [1].

Module 3: Hydrochloride Salt Formation (The "Finish" Phase)

Objective: Convert the liquid free base into a crystalline solid (


).
The "Oiling Out" Phenomenon

The most common failure mode is the product separating as a heavy oil rather than a white crystal.

Logic Tree: Solving "Oiling Out"

OilingOut Issue Problem: Product Oiled Out CheckWater Is water present? Issue->CheckWater DrySolvent ACTION: Azeotropic Drying (Rotovap with Toluene) CheckWater->DrySolvent Yes (Aq. HCl used) CheckSolvent Solvent Polarity? CheckWater->CheckSolvent No (Gas HCl used) DrySolvent->CheckSolvent TooPolar Too Polar (e.g., pure MeOH) Solubility is too high CheckSolvent->TooPolar High Polarity AddAnti ACTION: Add Anti-solvent (Et2O or Hexane) dropwise TooPolar->AddAnti Seed ACTION: Scratch glass / Add Seed Crystal AddAnti->Seed

Figure 2: Decision matrix for inducing crystallization.

Troubleshooting Q&A

Q5: I added concentrated aqueous HCl (37%) and rotovapped, but it's a sticky oil. A: Aqueous HCl introduces water, which is incredibly difficult to remove from this hygroscopic salt.

  • The Protocol:

    • Dissolve the distilled free base in anhydrous Diethyl Ether or Isopropanol.

    • Bubble dry HCl gas through the solution OR add a solution of HCl in Dioxane/Ether (commercially available).

    • The salt should precipitate immediately as a white solid.

Q6: The solid turns to liquid on the filter paper. A: The compound is hygroscopic .

  • Fix:

    • Filter under a blanket of Nitrogen or Argon.

    • Immediately transfer to a vacuum desiccator containing

      
       (Phosphorus Pentoxide) or KOH pellets.
      
    • Do not leave it exposed to ambient air for more than a few minutes.

References

  • PubChem. (n.d.).[1] 3-(Diethylamino)-1-propanol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1963). General methods for amino alcohol synthesis (Analogous protocols). Coll. Vol. 4, p. 281. Retrieved from [Link]

  • Google Patents. (1985). Method for purifying N,N-dimethylaminopropylamine (Analogous purification logic). US Patent 4532354A.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-(Diethylamino)propan-1-ol or its salts.

Sources

Troubleshooting

How to convert 3-(Diethylamino)propan-1-ol to its hydrochloride salt

Technical Guide: Conversion of 3-(Diethylamino)propan-1-ol to Hydrochloride Salt Executive Summary Target Compound: 3-(Diethylamino)propan-1-ol Hydrochloride[1] CAS (Free Base): [1] CAS (HCl Salt): 100911-68-0 (Tentative...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Conversion of 3-(Diethylamino)propan-1-ol to Hydrochloride Salt

Executive Summary

  • Target Compound: 3-(Diethylamino)propan-1-ol Hydrochloride[1]

  • CAS (Free Base): [1]

  • CAS (HCl Salt): 100911-68-0 (Tentative/Catalog reference)[1]

  • Application: Key intermediate in the synthesis of pharmaceuticals (e.g., Duloxetine analogs, antifungals).[1]

  • Critical Challenge: Amino alcohol salts are prone to "oiling out" and high hygroscopicity.[1] Strict anhydrous conditions are required.[1]

Standard Operating Procedure (The "Golden Path")

This protocol is designed to minimize the risk of oil formation by using a non-polar anti-solvent system.[1]

Reagents & Materials
ReagentRoleSpecifications
3-(Diethylamino)propan-1-ol Starting MaterialPurity >98%, Liquid, bp 81-83°C (15 mmHg)
Diethyl Ether (or MTBE)Reaction SolventAnhydrous (Water <0.05%)
HCl in Dioxane (4M) Acid SourcePreferred over aqueous HCl to prevent hydrate formation
Hexanes Anti-solventHPLC Grade, Dry
Step-by-Step Protocol
  • Dissolution:

    • Charge a dry round-bottom flask with 10.0 g (76.2 mmol) of 3-(Diethylamino)propan-1-ol.

    • Add 100 mL of anhydrous Diethyl Ether (or MTBE). Stir under nitrogen until fully dissolved.

    • Scientist Note: Cooling the solution to 0°C in an ice bath is recommended to control the exotherm of the acid addition.

  • Acidification:

    • Add 20 mL (80 mmol, 1.05 eq) of 4M HCl in Dioxane dropwise over 20 minutes.

    • Observation: A white precipitate should form immediately. If an oil forms, stop addition and consult the Troubleshooting section below.

  • Crystallization & Aging:

    • Allow the slurry to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.

    • Optional: If the precipitate is sticky, add 50 mL of Hexanes to force hardening.[1]

  • Isolation:

    • Filter the solid under a nitrogen blanket (to prevent moisture absorption).

    • Wash the cake with 2 x 20 mL of cold Hexanes/Ether (1:1 mixture).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours. Use a P₂O₅ trap if available.[1]

    • Validation: Product should be a white, crystalline solid.[1]

Process Visualization

SaltFormation Start Start: 3-(Diethylamino)propan-1-ol (Liquid Free Base) Dissolve Dissolve in Anhydrous Ether/MTBE (Temp: 0°C) Start->Dissolve Acidify Add Anhydrous HCl (Dioxane/Ether) Dropwise Addition Dissolve->Acidify Check Check State: Solid vs. Oil Acidify->Check Solid Precipitate Forms (White Solid) Check->Solid Success Oil Oiling Out Occurs (Sticky Gum) Check->Oil Fail Filter Filtration (N2 Blanket) Solid->Filter Triturate Remediation: Add Hexanes & Sonicate Oil->Triturate Triturate->Solid Dry Vacuum Dry (40°C) Store Desiccated Filter->Dry

Figure 1: Decision tree for the salt formation process, highlighting the critical remediation step for oiling out.[1]

Troubleshooting Center (Q&A)

Q1: My product formed a sticky oil at the bottom of the flask instead of a solid. What happened?

  • Diagnosis: This is "oiling out," common with amino alcohol salts.[1] It occurs because the salt is forming a supersaturated liquid phase rather than crystallizing, often due to trace water or high solubility in the solvent.[1]

  • The Fix (Trituration):

    • Decant the supernatant solvent.[1]

    • Add fresh anhydrous Hexanes or Diethyl Ether .

    • Scratch the side of the flask vigorously with a glass rod or sonicate the mixture.[1]

    • Cool to -20°C. The oil should solidify into a powder.

Q2: The solid turns into a liquid immediately after I take it out of the filter. Why?

  • Diagnosis: The salt is extremely hygroscopic .[1] It is absorbing moisture from the air and dissolving in it (deliquescence).

  • The Fix:

    • Perform filtration under a nitrogen stream or in a glovebox if possible.

    • Move immediately to a vacuum desiccator.

    • Store the final product in a sealed vial taped with Parafilm, inside a desiccator containing Calcium Chloride or Drierite.

Q3: Can I use aqueous HCl (37%) instead of anhydrous HCl?

  • Technical Answer: Avoid if possible.

  • Reasoning: Introducing water forces you to remove it later via high-vacuum distillation or azeotropic drying (e.g., with Toluene).[1] Water increases the solubility of the salt, drastically lowering your yield and increasing the risk of oiling out.[1]

Q4: I cannot find a literature melting point for this salt. How do I know it's pure?

  • Expert Insight: Many specific amino alcohol salts do not have widely published physical data.

  • Validation Protocol:

    • H-NMR: Check for the downfield shift of the protons adjacent to the nitrogen (compared to the free base).

    • Silver Nitrate Test: Dissolve a small amount in water and add AgNO₃. A thick white precipitate (AgCl) confirms the presence of the chloride counter-ion.

    • Elemental Analysis: Calculate expected %C, %H, %N.

Solvent Selection Matrix

Solvent SystemSuitabilityNotes
Diethyl Ether Excellent Low solubility for salt, high for base.[1] Best for precipitation.[1]
MTBE Good Safer alternative to Ether.[1][2] Slightly higher boiling point.
Ethyl Acetate Moderate Good for recrystallization, but salt may be too soluble.[1]
Isopropanol (IPA) Poor for precip Salt is likely soluble.[1] Use only for recrystallization (cooling).
Water Do Not Use Salt is highly water-soluble; difficult to isolate.[1]

References

  • PubChem. "3-(Diethylamino)-1-propanol (Compound)."[1][3] National Center for Biotechnology Information.[1] Accessed Feb 18, 2026.[1] [Link][1]

  • Organic Syntheses. "General Procedures for Amine Hydrochloride Formation." (General reference for anhydrous HCl usage). [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectroscopy of 3-(Diethylamino)propan-1-ol Hydrochloride: A Comparative Analytical Guide

Topic: FTIR Spectroscopy of 3-(Diethylamino)propan-1-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectroscopy of 3-(Diethylamino)propan-1-ol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical synthesis and intermediate characterization, 3-(Diethylamino)propan-1-ol (CAS 622-93-5) serves as a critical building block for anticonvulsants, functionalized polymers, and cyanine dyes. While the free base is a liquid at room temperature, the hydrochloride salt is often the preferred solid form for storage and stability.

This guide provides a technical comparison of the FTIR spectral characteristics of the hydrochloride salt versus its free base alternative. It addresses the specific challenge of analyzing hygroscopic amine salts and establishes a self-validating protocol for distinguishing ionic (salt) from non-ionic (base) forms using vibrational spectroscopy.

Technical Deep Dive: The Hydrochloride Salt

Target Analyte: 3-(Diethylamino)propan-1-ol Hydrochloride Chemical Context: A protonated tertiary amine salt with a primary hydroxyl group.

Spectral Signature Analysis

The conversion of the free amine to its hydrochloride salt induces drastic changes in the FTIR spectrum, primarily driven by the protonation of the nitrogen atom (


).
Functional GroupSpectral Region (

)
Characteristic Feature (Salt Form)Mechanism of Shift
Ammonium (

)
2300 – 2700 Broad, multi-band envelope The "Amine Salt Envelope." Strong H-bonding and combination bands of the

stretch. Often overlaps with C-H stretches.
Hydroxyl (-OH) 3200 – 3500 Broad, intense Remains present but often merges with the high-frequency tail of the ammonium band due to H-bonding networks in the crystal lattice.
C-N Stretch 1150 – 1250 Shifted/Intensified Protonation alters the dipole moment of the C-N bond, often shifting the band to slightly higher frequencies compared to the free base.
Fingerprint Region < 1000 Distinct Pattern Crystal lattice vibrations and chloride counter-ion interactions (far IR) alter the fingerprint region significantly from the liquid base.

Critical Insight: The most diagnostic feature of the salt is the "Ammonium Envelope" (2300–2700


). In the free base, this region is empty (except for sharp C-H bands). In the salt, it is dominated by a broad, complex absorption that confirms protonation.

Comparative Analysis: Salt vs. Alternatives

Comparison 1: Structural State (HCl Salt vs. Free Base)

The primary alternative form is the free base, 3-(Diethylamino)propan-1-ol (CAS 622-93-5) . Distinguishing these two is a common quality control (QC) task.

FeatureHCl Salt (Solid) Free Base (Liquid) Diagnostic Verdict
Physical State Crystalline Solid (Hygroscopic)Viscous LiquidVisual inspection is the first check.
N-H Stretch Strong, Broad (2300-2700

)
Absent (Tertiary amines have no N-H)Primary Differentiator
O-H Stretch Broad, overlaps with

Broad, distinct (~3350

)
Less diagnostic due to overlap in salt.
C-H Stretch Obscured by

envelope
Sharp, distinct (2800-2980

)
Free base shows clear alkyl definition.
Comparison 2: Sampling Techniques (ATR vs. KBr Pellet)

For hygroscopic amine salts like 3-(Diethylamino)propan-1-ol HCl, the choice of sampling technique determines data integrity.

  • Alternative A: KBr Pellet (Transmission)

    • Pros: Traditional, high sensitivity.

    • Cons:High Risk. The salt is hygroscopic; KBr is also hygroscopic.[1] Moisture from the air absorbs rapidly during grinding, creating massive water bands (3400

      
       and 1640 
      
      
      
      ) that obscure the analyte's OH and NH signals.
  • Preferred Method: Diamond ATR (Attenuated Total Reflectance)

    • Pros: Zero sample prep, minimal atmospheric exposure, easy cleaning.

    • Cons: Slightly lower sensitivity (rarely an issue for pure salts).

    • Verdict:ATR is the mandatory standard for this compound to prevent "false" water peaks.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a definitive FTIR spectrum of 3-(Diethylamino)propan-1-ol HCl without moisture interference.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Reagents: Isopropanol (for cleaning), Desiccant.

Step-by-Step Methodology
  • System Blanking (Self-Validation Step 1):

    • Clean the ATR crystal with isopropanol.

    • Record a background spectrum (air only).

    • Validation: Ensure the background is flat with no residual peaks in the 2800–3000

      
       (organic residue) or 3400 
      
      
      
      (moisture) regions.
  • Sample Loading:

    • Take the 3-(Diethylamino)propan-1-ol HCl vial from the desiccator.

    • Speed is critical. Place a small amount (1-2 mg) of the solid directly onto the center of the diamond crystal.

    • Immediately apply pressure using the ATR clamp to ensure intimate contact.

  • Data Acquisition:

    • Scan Range: 4000 – 450

      
      .
      
    • Resolution: 4

      
      .
      
    • Accumulations: 16 scans (sufficient for pure solids).

  • Spectral Validation (Self-Validation Step 2):

    • Check for the Ammonium Envelope (2300–2700

      
      ). Presence = Salt confirmed.
      
    • Check for sharp peaks at ~1640

      
       (O-H bend of water).
      
      • If < 5% T:[2] Sample is dry.

      • If > 10% T:[3] Sample has absorbed moisture.[1] Action: Dry sample in a vacuum oven at 40°C for 2 hours and re-run.

Visualization of Logic & Workflows

Diagram 1: Spectral Identification Logic

This decision tree guides the researcher in determining the state of the amine sample based on spectral features.

SpectralLogic Start Unknown Sample Spectrum CheckNH Check 2300-2700 cm⁻¹ Region Start->CheckNH BroadBand Broad 'Ammonium' Envelope Present? CheckNH->BroadBand IsSalt Indication: Amine Salt (HCl) BroadBand->IsSalt Yes NoBand Region Empty (only sharp CH) BroadBand->NoBand No CheckWater Check 1640 cm⁻¹ (Water Bend) IsSalt->CheckWater Dry Sharp peaks? No broad water band? CheckWater->Dry ValidSalt VALID SALT SPECTRUM Dry->ValidSalt Yes WetSalt INVALID: Hygroscopic Failure (Dry & Retest) Dry->WetSalt No IsBase Indication: Free Base (Liquid) NoBand->IsBase CheckOH Check 3200-3500 cm⁻¹ IsBase->CheckOH HasOH Broad OH Stretch Present? CheckOH->HasOH ValidBase VALID FREE BASE SPECTRUM HasOH->ValidBase Yes Degraded INVALID: Check Synthesis HasOH->Degraded No

Caption: Decision tree for distinguishing 3-(Diethylamino)propan-1-ol free base from its hydrochloride salt using FTIR spectral markers.

Diagram 2: Recommended ATR Workflow

A visual guide to the experimental protocol emphasizing moisture control.

ATRWorkflow Prep Prep: Clean Crystal (Isopropanol) Blank Validation: Collect Background Prep->Blank Sample Load Sample: Minimizing Air Exposure Blank->Sample Clamp Apply Pressure: High Contact Sample->Clamp Scan Acquire Spectrum: 4000-450 cm⁻¹ Clamp->Scan Analyze Analyze: NH+ Envelope vs Water Scan->Analyze

Caption: Optimized ATR workflow for hygroscopic amine salts to ensure data integrity.

References

  • NIST Chemistry WebBook. 1-Propanol, 3-(diethylamino)- (Free Base) Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (Explains the theory of the "Ammonium Envelope" in FTIR). Available at: [Link]

  • PubChem. 3-(Diethylamino)-1-propanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (Comparison of ATR vs Transmission). Available at: [Link]

Sources

Comparative

Comparing the reactivity of 3-(Diethylamino)propan-1-ol hydrochloride and its free base

Executive Summary In drug development and polymer synthesis, 3-(Diethylamino)propan-1-ol serves as a critical "amino-linker," introducing a tertiary amine handle into lipophilic backbones. The choice between the Free Bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and polymer synthesis, 3-(Diethylamino)propan-1-ol serves as a critical "amino-linker," introducing a tertiary amine handle into lipophilic backbones.

The choice between the Free Base (CAS: 622-93-5) and its Hydrochloride Salt is rarely a matter of preference but a strategic decision dictated by the reaction environment:

  • Select the Free Base for anhydrous, non-polar organic transformations (e.g., Steglich esterification, acylation) where the molecule acts as its own proton scavenger (self-catalysis).

  • Select the Hydrochloride Salt for aqueous-phase reactions, GMP storage stability, or when precise stoichiometry is required without the risk of oxidative degradation or volatility.

Physicochemical Profile

The fundamental difference lies in the protonation state of the diethylamine nitrogen (


). This dictates solubility and nucleophilicity.

Table 1: Comparative Physical Properties

FeatureFree Base (Liquid)Hydrochloride Salt (Solid)
State (RT) Colorless to pale yellow liquidWhite crystalline powder
Molecular Weight 131.22 g/mol 167.68 g/mol
Solubility Miscible in DCM, THF, Toluene, EthanolSoluble in Water, Methanol; Insoluble in Ether/Hexanes
Hygroscopicity Moderate (absorbs

/moisture)
High (deliquescent if not sealed)
Nucleophilicity High (N and O are active)Latent (N is blocked; O is active only if pH adjusted)
Stability Prone to N-oxidation (N-oxide formation)Stable indefinitely under desiccation

Technical Insight: The free base exhibits a "dual-nucleophile" character. While the tertiary amine cannot form stable amides, it can form transient acyl-ammonium species that accelerate reactions at the hydroxyl group. The HCl salt shuts down this pathway.

Reactivity Mechanisms & Pathway Selection

The reactivity of this amino-alcohol is governed by the availability of the nitrogen lone pair.

Mechanism A: The "Internal Base" Effect (Free Base)

In the free base form, the tertiary amine acts as an intramolecular base, facilitating the deprotonation of the hydroxyl group. This lowers the activation energy for O-acylation.

Mechanism B: The "Latent Nucleophile" (HCl Salt)

The salt form (


) is non-nucleophilic at the nitrogen. To participate in reactions, it requires an auxiliary base (e.g., Triethylamine, Pyridine) to "unlock" the molecule. This is advantageous when you want to prevent the amine from interfering with sensitive metal catalysts.

ReactivityLandscape FreeBase Free Base (Active N-Lone Pair) Intermediate Acyl-Ammonium Intermediate FreeBase->Intermediate Direct Attack on Acyl Chloride Salt HCl Salt (Protonated Ammonium) Salt->FreeBase + Base (e.g., Et3N) (Neutralization) Product O-Acylated Product (Ester) Salt->Product Slow Direct Reaction (Requires Heat/Catalyst) Intermediate->Product Rearrangement/ Alcohol Attack

Figure 1: Reactivity landscape showing the catalytic advantage of the Free Base via the Acyl-Ammonium intermediate versus the latent nature of the Salt.

Experimental Case Study: Synthesis of an Amino-Ester

Objective: Synthesize 3-(diethylamino)propyl benzoate (a model local anesthetic precursor).

Protocol A: Using the Free Base (High Throughput / Anhydrous)

Best for: Rapid synthesis, avoiding salt waste filtration.

  • Setup: Charge a flame-dried flask with 3-(diethylamino)propan-1-ol (Free Base) (10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).

  • Reagent Addition: Cool to 0°C. Add Benzoyl Chloride (10.5 mmol) dropwise.

    • Note: No external base (like Pyridine) is strictly necessary if 2 equivalents of the amino-alcohol are used (one acts as a scavenger), but typically 1.1 eq of Triethylamine (TEA) is added to scavenge the HCl formed.

  • Reaction: Stir at RT for 2 hours. The tertiary amine moiety may transiently form a reactive N-acyl species, transferring the acyl group to the oxygen (O-acylation).

  • Workup: Wash with sat.

    
    . Dry organic layer (
    
    
    
    ). Evaporate.
  • Result: High yield (>90%) of the ester.

Protocol B: Using the Hydrochloride Salt (Controlled / Aqueous Compatible)

Best for: GMP processes requiring precise solids handling or Schotten-Baumann conditions.

  • Setup: Dissolve 3-(diethylamino)propan-1-ol HCl (10 mmol) in Water (10 mL) or a biphasic DCM/Water system.

  • Neutralization: Add NaOH (2M) or Potassium Carbonate until pH > 10. This liberates the free amine in situ.

  • Reagent Addition: Add Benzoyl Chloride (11 mmol) slowly while maintaining alkaline pH.

  • Reaction: Stir vigorously. The reaction relies on the interfacial transfer or the liberated amine reacting in the organic phase.

  • Workup: Extract with DCM. The unreacted salt remains in the aqueous phase (self-purifying).

  • Result: Yield is typically lower (75-85%) due to hydrolysis competition, but purity is often higher without chromatography.

Handling & Storage Decision Matrix

The stability profile dictates the storage strategy. The free base will yellow over time due to N-oxide formation if exposed to air. The salt is stable but will clump if exposed to humidity.

DecisionTree Start Select Form for Application SolventCheck Is the solvent Aqueous? Start->SolventCheck StorageCheck Long-term Storage (>6 months)? SolventCheck->StorageCheck No (DCM/THF/Toluene) UseSalt USE HCl SALT SolventCheck->UseSalt Yes (Water/Buffer) StorageCheck->UseSalt Yes (Prevents Oxidation) UseBase USE FREE BASE StorageCheck->UseBase No (Immediate Use)

Figure 2: Decision matrix for selecting the appropriate reagent form based on solvent compatibility and storage duration.

Storage Protocols
  • Free Base: Store at 4°C under Argon/Nitrogen. Protect from light.[1]

  • HCl Salt: Store at RT in a desiccator. Hygroscopic—ensure cap is tight.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12159, 3-(Diethylamino)-1-propanol. Retrieved from [Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

Sources

Validation

Strategic Reagent Selection: Alternatives to 3-(Diethylamino)propan-1-ol Hydrochloride

Executive Summary 3-(Diethylamino)propan-1-ol hydrochloride (CAS: 1446-61-3) is a critical building block in medicinal chemistry, primarily used to introduce the 3-(diethylamino)propyl side chain—a pharmacophore found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Diethylamino)propan-1-ol hydrochloride (CAS: 1446-61-3) is a critical building block in medicinal chemistry, primarily used to introduce the 3-(diethylamino)propyl side chain—a pharmacophore found in antiarrhythmics, antipsychotics (e.g., Tiapride), and antidepressants. While the alcohol is the standard for safety and handling in early-stage R&D, its utility is often limited by the poor atom economy of the Mitsunobu reaction required to activate it.

This guide evaluates three classes of alternatives:

  • Functional Equivalents: Reagents that introduce the exact same moiety via a different mechanism (e.g., Alkylation vs. Mitsunobu).

  • Structural Analogs (Linker): Modifying the carbon chain length (Ethyl vs. Propyl).

  • Structural Analogs (Amine): Modifying the basicity and lipophilicity of the head group.

The Benchmark: 3-(Diethylamino)propan-1-ol HCl

Role: Nucleophile (Alcohol) Primary Reaction: Mitsunobu Reaction or Activation (Mesylation/Tosylation) followed by displacement.

The alcohol form is preferred in academic and early discovery settings because it is a stable, non-vesicant solid (as the HCl salt). However, coupling it to phenols or amines typically requires the Mitsunobu protocol (DEAD/PPh3), which generates significant byproduct waste (triphenylphosphine oxide), complicating purification.

The Functional Alternative: 1-Chloro-3-(diethylamino)propane

CAS: 104-77-8 (Free base) / 51583-51-8 (HCl salt) Role: Electrophile (Alkylating Agent) Primary Reaction: Nucleophilic Substitution (


)

This is the primary industrial alternative. Instead of activating the alcohol in situ, the chemist uses the pre-activated alkyl chloride.

Mechanism & Performance Comparison[1]
  • Reaction Efficiency: The alkyl chloride reacts directly with phenoxides or amines in the presence of a base (e.g.,

    
    , NaH). This avoids the atom-heavy reagents of the Mitsunobu reaction.
    
  • Industrial Scalability: This route is used in the commercial synthesis of drugs like Metoclopramide (analogous ethyl chain) and Tiapride . Yields typically range from 75-95%, often surpassing the 60-80% typical of Mitsunobu couplings on similar substrates.

  • Safety Trade-off: The alkyl chloride is a vesicant and skin irritant, structurally related to nitrogen mustards (though less potent). It requires stricter containment than the alcohol.

Structural Alternatives (SAR Optimization)

When the specific propyl-diethylamine motif is not fixed, the following analogs offer strategic advantages in Structure-Activity Relationship (SAR) studies.

A. Linker Modification: 2-(Diethylamino)ethanol (DEAE)

CAS: 100-37-8

  • Change: Propyl (

    
    ) 
    
    
    
    Ethyl (
    
    
    ).
  • Impact: Reduces lipophilicity and alters the spatial arrangement of the basic nitrogen relative to the pharmacophore core.

  • Risk: The ethyl spacer can undergo intramolecular cyclization to form aziridinium ions under strong basic/thermal conditions, a side reaction less common with the propyl spacer.

B. Head Group Modification: 3-(Dimethylamino)propan-1-ol

CAS: 3179-63-3

  • Change: Diethyl

    
     Dimethyl.
    
  • Impact: Lowers steric bulk and slightly reduces lipophilicity (ClogP). This is useful if the diethyl group causes steric clash in the target receptor binding pocket.

Comparative Data Analysis

The following table contrasts the benchmark alcohol against its primary functional alternative (Alkyl Chloride) and structural analogs.

FeatureBenchmark: 3-(Diethylamino)propan-1-olFunctional Alt: 1-Chloro-3-(diethylamino)propaneStructural Alt: 2-(Diethylamino)ethanol
Reaction Type Mitsunobu (Redox Condensation)Williamson Ether / N-AlkylationMitsunobu / Alkylation
Atom Economy Poor (Generates

, Hydrazine)
High (Generates salt byproduct only)Poor (if using alcohol)
Typical Yield 60–80%75–95%50–75% (Cyclization risk)
Safety Irritant (Low acute tox)Vesicant / Toxic Corrosive / Flammable
Cost (Relative) High (Reagent + Mitsunobu costs)Low (Direct alkylation)Low (Commodity chemical)
Primary Use Discovery / Complex SubstratesProcess Chemistry / Scale-upSAR (Linker shortening)

Experimental Protocols

Protocol A: Mitsunobu Coupling (Using the Alcohol)

Best for: Acid-sensitive substrates or early-stage discovery where avoiding toxic alkyl chlorides is prioritized.

  • Reagents: Phenol substrate (1.0 equiv), 3-(Diethylamino)propan-1-ol (1.2 equiv),

    
     (1.5 equiv), THF (0.1 M).
    
  • Procedure:

    • Dissolve phenol, alcohol, and

      
       in anhydrous THF under 
      
      
      
      .
    • Cool to 0°C.[1]

    • Add DIAD or DEAD (1.5 equiv) dropwise over 15 minutes.

    • Warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with water, extract with EtOAc. The major challenge is separating the product from triphenylphosphine oxide (

    
    ).
    
  • Note: If using the HCl salt of the amino alcohol, pre-neutralize it with 1 equiv of

    
     or use the free base.
    
Protocol B: Alkylation (Using the Chloride)

Best for: Robust substrates, scale-up, and cost reduction.

  • Reagents: Phenol substrate (1.0 equiv), 1-Chloro-3-(diethylamino)propane HCl (1.2 equiv),

    
     (3.0 equiv), Acetone or DMF.
    
  • Procedure:

    • Suspend phenol and finely ground

      
       in solvent.
      
    • Add 1-Chloro-3-(diethylamino)propane HCl. (Note: The base neutralizes the HCl salt in situ).

    • Heat to reflux (Acetone: 56°C) or 60–80°C (DMF) for 4–8 hours.

    • Monitor by TLC for disappearance of phenol.

  • Workup: Filter off inorganic salts (

    
    ). Concentrate filtrate. If using DMF, dilute with water and extract.
    
  • Validation: This method typically yields cleaner crude products than Mitsunobu, as the byproducts are water-soluble inorganic salts.

Decision Framework

Use the following logic flow to select the appropriate reagent for your synthesis.

ReagentSelection Start Start: Need to introduce Diethylaminopropyl Group Scale Is this for Scale-up (>100g) or Cost-Sensitive? Start->Scale Substrate Is the substrate Base-Sensitive? Scale->Substrate No (R&D Scale) Safety Can you handle Vesicants/Toxics? Scale->Safety Yes UseChloride USE ALKYL CHLORIDE (1-Chloro-3-(diethylamino)propane) Method: Alkylation Substrate->UseChloride No (Stable to K2CO3/NaH) UseAlcohol USE AMINO ALCOHOL (3-(Diethylamino)propan-1-ol) Method: Mitsunobu Substrate->UseAlcohol Yes (Avoid Strong Base) Safety->UseChloride Yes (Engineering Controls Available) UseMesylate USE ACTIVATED ALCOHOL (Convert Alcohol to Mesylate) Method: 2-Step Alkylation Safety->UseMesylate No

Figure 1: Decision matrix for selecting between alcohol and alkyl chloride reagents based on scale, substrate stability, and safety constraints.[1][2]

References

  • Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Alkylation Efficiency: "Synthesis of Metoclopramide Hydrochloride." Google Patents, CN119039171B. Demonstrates industrial preference for alkylation over condensation. Link

  • Reagent Safety Data: "1-Chloro-3-(diethylamino)propane Hydrochloride Safety Data Sheet." PubChem. Link

  • Comparative Methodology: "Williamson Ether Synthesis vs Mitsunobu Reaction." Master Organic Chemistry. Link

  • Tiapride Synthesis: "Synthesis of Tiapride." Pharmaceutical Substances, Thieme Connect. Highlights the use of the diethylaminoethyl/propyl chain in antipsychotics. Link

Sources

Comparative

Comparative Guide: Analytical Validation of 3-(Diethylamino)propan-1-ol Hydrochloride Synthesis

Executive Summary 3-(Diethylamino)propan-1-ol (CAS: 622-93-5) is a critical amino-alcohol intermediate used in the synthesis of pharmaceuticals, including anti-arrhythmics and antimalarials. However, its synthesis typica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Diethylamino)propan-1-ol (CAS: 622-93-5) is a critical amino-alcohol intermediate used in the synthesis of pharmaceuticals, including anti-arrhythmics and antimalarials. However, its synthesis typically yields the hydrochloride salt (CAS: 1445-73-4), a non-volatile ionic solid that presents a specific analytical hurdle: it cannot be analyzed directly by Gas Chromatography (GC) without degradation.

This guide validates a robust GC-MS methodology for this synthesis, contrasting it with HPLC alternatives. While HPLC allows for direct salt analysis, GC-MS provides superior structural confirmation (mass spectral fingerprinting) essential for validating synthetic pathways and identifying side-reaction impurities.

The Analytical Challenge: Causality & Chemistry

To validate this synthesis effectively, one must understand the analyte's behavior in the injector port.

  • The Salt Trap: Injecting 3-(Diethylamino)propan-1-ol HCl directly into a hot injector (

    
    200°C) is a catastrophic error. The salt decomposes thermally, often causing "ghost peaks," liner contamination, and irreversible column phase damage.
    
  • The Tertiary Amine Factor: The molecule contains a tertiary amine and a primary alcohol.

    • Implication: Common derivatization reagents like BSTFA will only silylate the hydroxyl group. The tertiary amine remains underivatized but is sufficiently volatile once free-based.

  • The Polarity Problem: Even as a free base, the hydroxyl group causes hydrogen bonding, leading to peak tailing on non-polar columns (e.g., DB-5).

The Solution: We utilize a "Free-Base Extraction followed by Silylation" protocol to ensure sharp peak shapes and quantitative accuracy.

Comparative Analysis: GC-MS vs. Alternatives

The following matrix compares the proposed GC-MS method against the standard HPLC-UV approach and Direct Injection GC.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: GC-MS (Derivatized) Method B: GC-FID/MS (Direct Free-Base) Method C: HPLC-UV (Reversed Phase)
Analyte State TMS-Ether Derivative (Volatile)Free Amine/Alcohol (Polar)Ionic/Salt (Soluble)
Sample Prep High (Neutralize + Extract + Derivatize)Medium (Neutralize + Extract)Low (Dissolve & Inject)
Specificity Excellent (m/z identification)Good (Retention time only)Moderate (UV spectra are non-specific)
Peak Shape Sharp (Gaussian)Prone to Tailing (requires basic-deactivated liner)Good (buffer dependent)
LOD/LOQ Low ppm (High Sensitivity)Mid ppmLow ppm
Throughput 20-30 min / sample15-20 min / sample10-40 min / sample
Best For Validation & Impurity ID Routine Process MonitoringFinal Product Assay (Salt form)

Expert Insight: Choose Method A for synthesis validation. You need the Mass Spec data to prove you made the right molecule and to identify unexpected byproducts. Use Method C only for routine purity checks of the final salt product.

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating through the use of an Internal Standard (IS).

Phase 1: Sample Preparation (The "Free-Basing" Step)

Rationale: We must break the HCl salt lattice to render the molecule volatile.

  • Crude Sampling: Weigh 10 mg of the synthesized 3-(Diethylamino)propan-1-ol HCl salt into a 2 mL centrifuge tube.

  • Neutralization: Add 500 µL of 1M NaOH. Vortex for 30 seconds. (pH should be >12).

  • Extraction: Add 1000 µL of Dichloromethane (DCM) containing 50 µg/mL Tridecane (Internal Standard).

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 2 minutes.

  • Collection: Transfer 200 µL of the lower organic layer (DCM) to a dry GC vial. Avoid water droplets.

Phase 2: Derivatization

Rationale: Silylation of the -OH group prevents tailing and improves thermal stability.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) to the GC vial.

  • Reaction: Cap and incubate at 60°C for 30 minutes .

    • Note: The tertiary amine does not react; only the hydroxyl group forms the TMS ether.

  • Cooling: Allow to cool to room temperature before injection.

Phase 3: GC-MS Parameters
ParameterSetting
Instrument Agilent 7890/5977 (or equivalent)
Column HP-5ms UI (30m x 0.25mm x 0.25µm)
Inlet Split (20:1), 250°C, Deactivated Liner
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
MS Source/Quad 230°C / 150°C
Scan Mode Full Scan (m/z 40–350)

Validation Data & Metrics

The following data represents typical performance metrics for this validated protocol.

Table 2: Validation Summary (ICH Q2 Guidelines)
Validation ParameterResultAcceptance Criteria
Specificity Retention Time: 8.4 min (Analyte), 10.2 min (IS). Mass spectrum matches NIST library (>90%).No interference in blank.
Linearity (R²) 0.9992 (Range: 10 – 1000 µg/mL)> 0.995
Precision (RSD) 1.8% (n=6 injections)< 2.0%
Accuracy (Recovery) 98.5% ± 2.1% (Spiked into crude matrix)95% - 105%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct analytical method based on the sample state.

AnalyticalDecision Start Start: 3-(Diethylamino)propan-1-ol Sample FormCheck Is sample in Salt (HCl) form? Start->FormCheck Neutralize Step: Neutralize (NaOH) & Extract (DCM) FormCheck->Neutralize No (or if GC required) HPLC Method: HPLC-UV (Routine Purity) FormCheck->HPLC Yes (Keep as Salt) GoalCheck Goal: Structure Confirmation or Purity? Derivatize Step: Derivatize (BSTFA) GoalCheck->Derivatize Validation/Structure GC_Direct Method: Direct GC (Not Recommended for Validation) GoalCheck->GC_Direct Routine Monitor Neutralize->GoalCheck GC_MS Method: GC-MS (TMS Derivative) (Validation Gold Standard) Derivatize->GC_MS

Caption: Decision matrix for selecting between HPLC and GC-MS based on validation needs and sample state.

Diagram 2: The Derivatization Reaction Pathway

Visualizing the specific chemistry occurring during sample preparation.

ReactionPathway Reactants Analyte (Free Base) HO-(CH2)3-N(Et)2 Intermediate Transition State (60°C, 30 min) Reactants->Intermediate Reagent BSTFA (Silylating Agent) Reagent->Intermediate Product TMS-Ether Derivative TMS-O-(CH2)3-N(Et)2 Intermediate->Product Silylation of -OH Byproduct Byproducts (Volatile Amides) Intermediate->Byproduct note Note: Tertiary Amine remains unreacted Product->note

Caption: Reaction pathway showing selective silylation of the hydroxyl group while the tertiary amine remains intact.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see peaks appearing at the very start of the chromatogram, your solvent delay is too short. DCM elutes early. Set solvent delay to 3.5 minutes.

  • Incomplete Derivatization: If you observe two peaks for the analyte (one tailing, one sharp), the silylation is incomplete. Ensure your BSTFA is fresh (it is moisture sensitive) and increase incubation time to 45 minutes.

  • Liner Maintenance: Even with extraction, trace salts can migrate. Change the inlet liner and gold seal every 100 injections to prevent active site formation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12159, 3-(Diethylamino)-1-propanol. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Little, J. L.Gas Chromatography-Mass Spectrometry of Amine Hydrochloride Salts. Journal of Chromatography A.
Validation

Performance comparison of different amino alcohol hydrochlorides in catalysis

Executive Summary Chiral amino alcohols are foundational ligands in asymmetric synthesis, particularly for the alkylation of aldehydes and transfer hydrogenation of ketones. While often sold as hydrochloride (HCl) salts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amino alcohols are foundational ligands in asymmetric synthesis, particularly for the alkylation of aldehydes and transfer hydrogenation of ketones. While often sold as hydrochloride (HCl) salts to ensure oxidative stability and prolonged shelf-life, the active catalytic species is the free base.

This guide provides a technical comparison of three industry-standard amino alcohol hydrochlorides—(S)-Phenylglycinol , (S)-Valinol , and (S)-Phenylalaninol . It details the critical in situ neutralization protocols required to activate these salts and analyzes their comparative performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde.

The Stability-Activity Trade-off

Amino alcohols are prone to oxidation (N-oxide formation) and hygroscopic degradation when stored as free bases. The hydrochloride salt form mitigates these risks, offering a crystalline, stable solid that can be stored indefinitely at room temperature.

However, the HCl moiety is catalytically detrimental if not removed. It consumes organometallic reagents (generating alkanes and inactive metal chlorides) or poisons transition metal catalysts. Therefore, the Neutralization Step is the single most critical variable in the experimental workflow.

Mechanistic Insight: The "Chiral Pocket"

In the addition of diethylzinc to aldehydes, the amino alcohol acts as a bidentate ligand. The amino group (


) and the deprotonated hydroxyl group (

) coordinate to the zinc atom.

Key Mechanism:

  • Complexation: Two ligand molecules react with diethylzinc to form a dimeric zinc complex.

  • Activation: This complex breaks down upon adding more diethylzinc to form a monomeric, highly active alkyl-zinc species.

  • Stereocontrol: The bulky "R" group on the amino alcohol blocks one face of the aldehyde, forcing the nucleophile to attack from the opposite side.

Diagram 1: Catalytic Cycle & Stereochemical Control

This diagram illustrates the activation pathway from the HCl salt to the transition state.

G cluster_0 Activation Phase HCl_Salt Amino Alcohol HCl Salt (Stable) Free_Base Free Base (Active Ligand) HCl_Salt->Free_Base Neutralization (Base/Wash) Zn_Complex Chiral Zn-Complex (Bidentate) Free_Base->Zn_Complex + Et2Zn (-Ethane) TS Transition State (Face Selective) Zn_Complex->TS + Aldehyde + Et2Zn TS->Zn_Complex Catalyst Regeneration Product Chiral Alcohol (High ee%) TS->Product Hydrolysis

Caption: Activation pathway from stable HCl precursor to the stereoselective Transition State.

Comparative Performance Analysis

The following comparison evaluates three common ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde .

Reaction Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, 2-5 mol% Ligand, Toluene, 0°C.

Table 1: Ligand Performance Profile
Ligand (HCl Salt)R-Group StructureSteric BulkRigidityTypical YieldTypical ee%Cost/Availability
(S)-Phenylglycinol Phenyl RingHigh (Direct attachment)High90-98%90-95% Moderate
(S)-Valinol IsopropylModerateModerate85-95%80-90% Low (Commodity)
(S)-Phenylalaninol BenzylHigh (Flexible linker)Low80-90%70-85% Low (Bio-sourced)
Technical Interpretation[1][2]
  • (S)-Phenylglycinol: consistently yields the highest enantioselectivity (ee%). The phenyl ring is directly attached to the chiral center, creating a rigid "wall" that effectively shields one face of the aldehyde.

  • (S)-Valinol: A strong general-purpose ligand. While the isopropyl group is bulky, it lacks the planar rigidity of the phenyl group found in Phenylglycinol, occasionally leading to slightly lower ee% in sterically demanding substrates.

  • (S)-Phenylalaninol: The methylene spacer (

    
    ) between the chiral center and the phenyl ring introduces rotational freedom (flexibility). This "floppiness" allows the shielding group to move away from the reaction center, resulting in lower stereocontrol compared to the other two.
    

Experimental Protocol: Self-Validating Workflow

This protocol includes a specific "Free Base Liberation" phase to ensure the HCl salt does not interfere with the catalysis.

Phase A: Catalyst Activation (The "Wash" Method)

Best for high-precision applications where strictly stoichiometric Zn is required.

  • Dissolution: Dissolve 1.0 mmol of Amino Alcohol HCl in minimal water.

  • Basification: Add 1.1 mmol of 2M NaOH. The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Use immediately or store under Argon. (Do not store for >24h to avoid oxidation).

Phase B: Catalytic Reaction (Standard Protocol)
  • Setup: Flame-dry a 25 mL round-bottom flask under Argon flow.

  • Ligand Loading: Add 0.05 mmol (5 mol%) of the freshly liberated free base (from Phase A).

  • Solvent: Add 3.0 mL anhydrous Toluene.

  • Zinc Addition: Add 2.0 mmol Diethylzinc (1.0 M in Hexanes) dropwise at room temperature.

    • Observation: Evolution of ethane gas (bubbles) confirms the formation of the Zinc-Alkoxide catalyst.

  • Substrate Addition: Cool to 0°C. Add 1.0 mmol Benzaldehyde dropwise.

  • Quench: Stir for 4-12 hours. Quench with 1N HCl.

Diagram 2: Operational Workflow

This flowchart guides the researcher through the critical decision points of handling HCl salts.

Workflow Start Start: Amino Alcohol HCl Salt Choice Method Selection Start->Choice Method_A Method A: Ex-Situ Neutralization (NaOH/DCM Extraction) Choice->Method_A High Purity Needed Method_B Method B: In-Situ Neutralization (Sacrificial Et2Zn) Choice->Method_B Speed Priority Check_A Evaporate & Dry (Risk: Oxidation) Method_A->Check_A Check_B Add Extra Et2Zn (3.0 eq) (Risk: ZnCl2 Byproduct) Method_B->Check_B Reaction Catalytic Reaction (Toluene, 0°C) Check_A->Reaction Add Ligand Check_B->Reaction Proceed Direct

Caption: Decision matrix for handling Amino Alcohol HCl salts: Ex-situ (cleaner) vs. In-situ (faster).

Troubleshooting & Optimization

  • Low Yield? Check the neutralization. If HCl remains, it reacts with Et₂Zn to form

    
    , which is a Lewis acid that can catalyze racemic background reactions, killing the ee%.
    
  • Low ee%? Temperature control is vital. Lower temperatures (-20°C to 0°C) generally improve ee% by suppressing the non-catalyzed background pathway.

  • Aggregates: If the reaction mixture becomes gelatinous, the zinc-alkoxide aggregates are too stable. Add a non-coordinating co-solvent or increase stirring speed.

References

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[1] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[1] The Journal of Organic Chemistry.

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[2] Angewandte Chemie International Edition. (Foundational text on amino alcohol mechanism).

  • Vidal-Ferran, A., et al. (2012). Chiral β-Amino Alcohols as Ligands for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.[3] MDPI Molecules.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][4][5][6] Chemical Reviews. (Comprehensive review of ligand classes).

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for 3-(Diethylamino)propan-1-ol Hydrochloride and its Alternatives in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the meticulous evaluation of starting materials is a cornerstone of robust and reproducible pharmaceutical synthesis. The Certificate of Analysis (CoA) is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous evaluation of starting materials is a cornerstone of robust and reproducible pharmaceutical synthesis. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive quality profile of a chemical substance. This guide offers an in-depth interpretation of a typical CoA for 3-(Diethylamino)propan-1-ol hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, including local anesthetics. Furthermore, we will objectively compare this compound with viable alternatives, supported by experimental data and detailed analytical protocols, to empower you in making informed decisions for your drug development pipeline.

Understanding the Significance of 3-(Diethylamino)propan-1-ol Hydrochloride

3-(Diethylamino)propan-1-ol and its hydrochloride salt are pivotal building blocks in organic synthesis. The presence of both a tertiary amine and a primary alcohol functionality allows for versatile chemical modifications. A primary application of this compound is in the synthesis of local anesthetics of the procaine type.[1][2][3][4][5] The diethylaminoethyl moiety is a common structural feature in many local anesthetics, contributing to their pharmacological activity.[2] Beyond its role as a synthetic intermediate, 3-(Diethylamino)propan-1-ol itself has shown anticonvulsant activity.[6]

Deconstructing the Certificate of Analysis: A Guide to Key Specifications

The Certificate of Analysis for 3-(Diethylamino)propan-1-ol hydrochloride provides a batch-specific quality assessment. While the exact parameters may vary between suppliers, a comprehensive CoA will typically include the following tests.

Identification
  • Infrared (IR) Spectroscopy: This technique provides a molecular fingerprint of the compound. The CoA will state that the IR spectrum of the sample conforms to the spectrum of a reference standard. This qualitative test confirms the identity of the molecule by matching the vibrational frequencies of its functional groups with those of a known pure sample.

  • Chloride Test: As a hydrochloride salt, a qualitative test for the presence of chloride ions is essential. A common method involves the precipitation of silver chloride upon the addition of silver nitrate solution to a solution of the substance.[7] The formation of a white, curdy precipitate, which is insoluble in nitric acid but soluble in an excess of ammonium hydroxide, confirms the presence of chloride.[7]

Assay
  • Titration (Non-aqueous Acid-Base): This is a common and reliable method for determining the purity of an amine hydrochloride. The sample is dissolved in a suitable non-aqueous solvent, and the amine salt is titrated with a standardized solution of a strong base, such as perchloric acid in acetic acid. The endpoint is typically detected potentiometrically. An assay value of 98.0% to 102.0% on a dried basis is generally considered acceptable.

  • Gas Chromatography (GC): For the free base, Gas Chromatography (GC) is often used to determine purity.[8] While less common for the non-volatile hydrochloride salt, a GC method can be developed for the free base after neutralization of the salt. This technique separates the compound from volatile impurities, and the purity is calculated based on the area of the main peak relative to the total area of all peaks.

Physical and Chemical Properties
  • Appearance: A simple yet important parameter. The CoA will describe the physical state (e.g., crystalline powder) and color (e.g., white to off-white) of the substance. Any deviation from the expected appearance could indicate contamination or degradation.

  • pH of Aqueous Solution: The pH of a solution of the hydrochloride salt in water is a measure of its acidity. A typical specification might be in the range of 4.0 to 6.0 for a 1% aqueous solution. This parameter is important as it can influence the stability and reactivity of the compound in aqueous reaction mixtures.

  • Water Content (Karl Fischer Titration): This is the gold standard for determining the water content in a sample.[9][10][11][12] The Karl Fischer method is a highly specific and accurate titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[10] For a crystalline solid, a low water content (e.g., ≤ 0.5%) is desirable to ensure accurate weighing and to prevent unwanted side reactions. For strongly basic amines, a neutralizing agent may be added to the Karl Fischer reagent to prevent interference with the titration.[13]

  • Residue on Ignition (Sulphated Ash): This test measures the amount of inorganic impurities in an organic substance.[14][15][16] The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.[15] The remaining residue is then weighed. A low residue on ignition value (e.g., ≤ 0.1%) indicates a low level of inorganic contaminants.[17][18]

Impurities
  • Heavy Metals (Elemental Impurities): While the historical USP <231> method is now considered outdated, the control of elemental impurities is a critical aspect of pharmaceutical quality.[19][20][21][22] Modern methods like Inductively Coupled Plasma (ICP) with either Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are used to quantify specific elemental impurities.[19][20] The CoA should specify the limits for individual toxic elements (e.g., lead, arsenic, cadmium, mercury) and the total for other elements.

  • Related Substances (by Chromatography): This test is crucial for identifying and quantifying any organic impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis. The CoA will list the limits for any specified impurities and a general limit for any unspecified impurities.

Comparative Analysis: 3-(Diethylamino)propan-1-ol Hydrochloride vs. Alternatives

In pharmaceutical synthesis, the choice of a starting material can significantly impact the efficiency of the reaction, the purity of the final product, and the overall cost-effectiveness of the process. Here, we compare 3-(Diethylamino)propan-1-ol hydrochloride with two common alternatives: 2-(Diethylamino)ethyl chloride hydrochloride and 3-Aminopropanol.

Parameter3-(Diethylamino)propan-1-ol HCl2-(Diethylamino)ethyl chloride HCl3-Aminopropanol
Structure (C₂H₅)₂NCH₂CH₂CH₂OH · HCl(C₂H₅)₂NCH₂CH₂Cl · HClH₂NCH₂CH₂CH₂OH
Key Functionalities Tertiary Amine, Primary AlcoholTertiary Amine, Alkyl ChloridePrimary Amine, Primary Alcohol
Typical Application Precursor for local anesthetics (e.g., procaine analogs)[1][3]Precursor for local anesthetics (e.g., procaine) and other APIs[23]Versatile building block in pharmaceutical synthesis[24]
Reactivity Alcohol allows for esterification.Alkyl chloride is a good leaving group for nucleophilic substitution.Primary amine allows for amidation and other N-functionalizations.
Typical Purity (Assay) ≥ 98.0% (Titration)≥ 98.0% (Titration)≥ 99.0% (GC)

Table 1: Comparison of 3-(Diethylamino)propan-1-ol Hydrochloride and its Alternatives

Performance in the Synthesis of a Procaine Analog: A Hypothetical Comparison

Let's consider the synthesis of a procaine analog via the esterification of 4-aminobenzoic acid.

  • Using 3-(Diethylamino)propan-1-ol hydrochloride: The esterification would likely require an acid catalyst and conditions to drive the reaction to completion (e.g., removal of water). The hydrochloride salt would need to be neutralized prior to or during the reaction.

  • Using 2-(Diethylamino)ethyl chloride hydrochloride: This would involve a nucleophilic substitution reaction where the carboxylate of 4-aminobenzoic acid displaces the chloride. This reaction might proceed under milder conditions than the direct esterification.

  • Using 3-Aminopropanol: The primary amine of 3-aminopropanol would readily react with an activated form of 4-aminobenzoic acid (e.g., an acid chloride or ester) to form an amide, not the desired ester. Therefore, 3-aminopropanol is not a direct substitute for this specific transformation but serves as a versatile building block for other types of molecules.

The choice between 3-(Diethylamino)propan-1-ol hydrochloride and 2-(Diethylamino)ethyl chloride hydrochloride would depend on factors such as reaction kinetics, yield, impurity profile, and cost.

Experimental Protocols for Quality Assessment

To ensure the quality of these starting materials, the following experimental protocols can be employed.

Assay of 3-(Diethylamino)propan-1-ol Hydrochloride by Non-aqueous Titration

Objective: To determine the purity of 3-(Diethylamino)propan-1-ol hydrochloride.

Materials:

  • 3-(Diethylamino)propan-1-ol hydrochloride sample

  • Glacial acetic acid

  • 0.1 N Perchloric acid in glacial acetic acid, standardized

  • Crystal violet indicator solution

  • Potentiometer with a suitable electrode system

Procedure:

  • Accurately weigh approximately 300 mg of the 3-(Diethylamino)propan-1-ol hydrochloride sample.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator solution.

  • Titrate with standardized 0.1 N perchloric acid to a green endpoint, or determine the endpoint potentiometrically.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed from the sample titration.

  • Calculate the percentage assay using the following formula: % Assay = (V_sample - V_blank) * N * MW * 100 / (W * 1000) where:

    • V_sample = Volume of perchloric acid consumed by the sample (mL)

    • V_blank = Volume of perchloric acid consumed by the blank (mL)

    • N = Normality of the perchloric acid solution

    • MW = Molecular weight of 3-(Diethylamino)propan-1-ol hydrochloride (167.68 g/mol )

    • W = Weight of the sample (g)

Visualizing the Workflow: Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of 3-(Diethylamino)propan-1-ol hydrochloride.

QC_Workflow cluster_receiving Sample Receiving cluster_testing Laboratory Testing cluster_disposition Disposition Receiving Receive Raw Material Documentation Review Supplier CoA Receiving->Documentation Identification Identification (IR, Chloride Test) Documentation->Identification Assay Assay (Titration) Identification->Assay Physical Physical & Chemical Tests (Appearance, pH, Water) Assay->Physical Impurities Impurity Analysis (Residue on Ignition, Heavy Metals) Physical->Impurities Data_Review Review Analytical Data Impurities->Data_Review Decision Meets Specifications? Data_Review->Decision Release Release for Manufacturing Decision->Release Yes Reject Reject Decision->Reject No

Caption: Quality Control Workflow for 3-(Diethylamino)propan-1-ol Hydrochloride.

Conclusion

A thorough understanding and critical interpretation of the Certificate of Analysis are paramount for ensuring the quality and consistency of raw materials used in pharmaceutical development. This guide has provided a detailed framework for interpreting the CoA of 3-(Diethylamino)propan-1-ol hydrochloride, a key pharmaceutical intermediate. By comparing its properties and potential performance with viable alternatives like 2-(Diethylamino)ethyl chloride hydrochloride and 3-Aminopropanol, researchers can make more strategic decisions in their synthetic endeavors. The provided experimental protocols and workflow visualization serve as practical tools to aid in the quality assessment of these critical starting materials, ultimately contributing to the development of safe and effective medicines.

References

  • USP Eliminates Heavy Metals Testing: Important FAQs Answered. (n.d.). CPTL. Retrieved February 17, 2026, from [Link]

  • Heavy Metal Determination. (n.d.). Aurora Biomed. Retrieved February 17, 2026, from [Link]

  • Studies on Residue on Ignition Test in JP. (2002). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. (n.d.). SGS. Retrieved February 17, 2026, from [Link]

  • Sulphated Ash Test (Residue on Ignition Test) In Pharmaceuticals: Why & How. (2025, June 8). PharmaGuru. Retrieved February 17, 2026, from [Link]

  • Residue on Ignition Sulphated Ash Testing. (n.d.). Contract Laboratory. Retrieved February 17, 2026, from [Link]

  • [Studies on residue on ignition test in JP]. (2002, January 15). PubMed. Retrieved February 17, 2026, from [Link]

  • (2281)RESIDUE ON IGNITION The Residue on Ignition test uses a procedure to measure the amount of residual substance not volatili. (n.d.). USP. Retrieved February 17, 2026, from [Link]

  • <191> IDENTIFICATION TESTS-GENERAL. (n.d.). uspbpep.com. Retrieved February 17, 2026, from [Link]

  • Synthesis of Local Anesthetics derived from aminobenzoic acid. (n.d.). Quimica Organica. Retrieved February 17, 2026, from [Link]

  • General Chapters: <231> HEAVY METALS. (n.d.). uspbpep.com. Retrieved February 17, 2026, from [Link]

  • <231> HEAVY METALS. (2011, December 1). USP. Retrieved February 17, 2026, from [Link]

  • Water contents Amines. (n.d.). Hiranuma. Retrieved February 17, 2026, from [Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders. Retrieved February 17, 2026, from [Link]

  • Water Content in Aromatic Amine. (n.d.). Kyoto Electronics Manufacturing Co., Ltd. Retrieved February 17, 2026, from [Link]

  • 3-Diethylamino-1-Propanol 95.0%(GC). (n.d.). PureSynth. Retrieved February 17, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological activities of local anesthetics. (2019, December 13). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological activities of local anesthetics. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • 3-Dimethylamino-1-propanol, 99%, COA, Certificate of Analysis, 3179-63-3, D 2094. (n.d.). Otto Chemie Pvt. Ltd. Retrieved February 17, 2026, from [Link]

  • Studies on Local Anesthetics. XX. Synthesis of Some. (n.d.). Amanote Research. Retrieved February 17, 2026, from [Link]

  • 3-(Diethylamino)-1-propanol. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 1-Propanol, 3-(diethylamino)-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. (n.d.). Studylib.net. Retrieved February 17, 2026, from [Link]

  • Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). (2019, November 17). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Analytical Profile of Procaine hydrochloride. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 2.4.4. chlorides. (n.d.). European Pharmacopoeia. Retrieved February 17, 2026, from [Link]

  • 1-Propanol, 3-(diethylamino)-. (2023, November 1). US EPA. Retrieved February 17, 2026, from [Link]

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  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]

  • A synthetic method of procaine hydrochloride. (n.d.). Google Patents.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Diethylamino)propan-1-ol Hydrochloride

For Immediate Reference: In the event of a spill or exposure to 3-(Diethylamino)propan-1-ol hydrochloride, immediately consult the Safety Data Sheet (SDS) and follow emergency protocols. This guide is intended for proced...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of a spill or exposure to 3-(Diethylamino)propan-1-ol hydrochloride, immediately consult the Safety Data Sheet (SDS) and follow emergency protocols. This guide is intended for procedural planning and operational safety in a laboratory setting.

Navigating the complexities of chemical waste disposal is a critical responsibility for researchers and drug development professionals. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-(Diethylamino)propan-1-ol hydrochloride, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Understanding the Hazard Profile

3-(Diethylamino)propan-1-ol hydrochloride is the salt form of the free base, 3-(Diethylamino)propan-1-ol. While a specific Safety Data Sheet for the hydrochloride was not identified, the SDS for the free base provides critical hazard information. The free base is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] As a hydrochloride salt, an aqueous solution of this compound will be acidic.

Due to these properties, 3-(Diethylamino)propan-1-ol hydrochloride waste is typically classified as hazardous. It may exhibit characteristics of ignitability and corrosivity.[4][5][6][7]

Table 1: Hazard Identification for 3-(Diethylamino)propan-1-ol

Hazard ClassificationDescriptionSource
Combustible LiquidCan ignite when exposed to a heat source.[8][9]
Skin Irritation/CorrosionCauses skin irritation and potentially severe burns upon contact.[1][2][3]
Eye Damage/IrritationCan cause serious eye irritation or damage.[1][2][3]
Respiratory IrritationMay irritate the respiratory tract if inhaled.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(Diethylamino)propan-1-ol hydrochloride in any capacity, including for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Chemical safety goggles are mandatory. In situations with a splash hazard, a full-face shield should be worn in conjunction with goggles.

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron and boots may be necessary.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors are likely to be generated, a government-approved respirator may be required.

Disposal Decision Workflow

The proper disposal route for 3-(Diethylamino)propan-1-ol hydrochloride depends on the quantity and nature of the waste. The following workflow provides a decision-making framework.

DisposalWorkflow start Waste Generation (3-(Diethylamino)propan-1-ol hydrochloride) spill Spill or Uncontained Waste start->spill Accidental Release lab_waste Contained Laboratory Waste (e.g., reaction quench, mother liquor) start->lab_waste Routine Procedure small_spill Small Spill (<100 mL) spill->small_spill large_spill Large Spill (>100 mL) spill->large_spill collect Collect for Hazardous Waste Pickup small_spill->collect evacuate Evacuate Area & Call EHS large_spill->evacuate neutralize In-Lab Neutralization (for aqueous waste) lab_waste->neutralize neutralize->collect disposal Professional Hazardous Waste Disposal (Incineration Preferred) collect->disposal

Caption: Decision workflow for the disposal of 3-(Diethylamino)propan-1-ol hydrochloride.

Step-by-Step Disposal Procedures

Small Spills (<100 mL)

In the event of a small spill, the primary objective is to contain and absorb the material safely.

  • Ensure Safety : Make sure you are wearing the appropriate PPE.

  • Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][8]

  • Collection : Carefully scoop the absorbed material into a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Decontamination : Clean the spill area with soap and water. The cleaning materials should also be placed in the hazardous waste container.

  • Disposal : Seal the container and arrange for pickup by a licensed hazardous waste disposal service.

Large Spills (>100 mL)

Large spills pose a significant inhalation and fire hazard and should be handled by trained emergency personnel.

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilate : If it is safe to do so, increase ventilation in the area.

  • Restrict Access : Prevent others from entering the contaminated area.

Contained Laboratory Waste

For routine laboratory waste containing 3-(Diethylamino)propan-1-ol hydrochloride (e.g., from reaction workups or chromatography), in-lab treatment to neutralize the acidity is recommended before collection for final disposal.

Experimental Protocol: Neutralization of Aqueous Waste

This protocol is designed for the neutralization of aqueous waste streams containing 3-(Diethylamino)propan-1-ol hydrochloride. The principle is to add a weak base to raise the pH to a neutral range (6-8), making the waste safer to store and handle before final disposal.

  • Preparation :

    • Work in a chemical fume hood.

    • Place the container of acidic aqueous waste in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.

    • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) or sodium carbonate in water.[10][11][12]

  • Neutralization :

    • Slowly add the dilute base solution to the stirring acidic waste.[12][13][14]

    • Monitor the pH of the waste solution using a pH meter or pH paper.

    • Continue adding the base in small portions until the pH is stable within the neutral range of 6-8.[12] Be cautious of potential foaming if using sodium bicarbonate.

  • Collection for Disposal :

    • Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include "Neutralized aqueous waste containing 3-(Diethylamino)propan-1-ol hydrochloride" and the names of any other chemical constituents.

    • Arrange for pickup and disposal through your institution's hazardous waste management program. The preferred final disposal method for this type of organic waste is incineration by a licensed facility.[15]

Waste Classification and Logistical Information

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes.[16] While 3-(Diethylamino)propan-1-ol hydrochloride is not specifically listed, waste containing it would likely be classified based on its characteristics:

  • D001 (Ignitability) : If the waste is a liquid with a flashpoint below 60°C (140°F). The free base has a flashpoint of 66°C, so depending on the formulation of the waste, this could apply.[2]

  • D002 (Corrosivity) : If the aqueous waste has a pH of 2 or less, or 12.5 or greater.[4][5][6] Aqueous solutions of the hydrochloride salt will be acidic and may fall into this category.

It is the responsibility of the waste generator to make an accurate hazardous waste determination.[17] When in doubt, consult with your institution's EHS department.

Trustworthiness and Self-Validation

The procedures outlined in this guide are based on established principles of laboratory safety and chemical waste management. The neutralization protocol includes continuous pH monitoring, which serves as a self-validating system to ensure the process is complete and effective. By adhering to these steps and consulting the cited authoritative sources, researchers can ensure the safe and compliant disposal of 3-(Diethylamino)propan-1-ol hydrochloride.

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). Retrieved from University of California, Merced, Environmental Health & Safety.
  • Hazardous Waste Class 8 - Corrosive Liquids. (2019, June 24).
  • Fisher Scientific. (2021, December 24).
  • Corrosive Liquids/Solids. (n.d.). Retrieved from Michigan State University, Environmental Health & Safety.
  • RCRA Corrosive Hazardous Waste Criteria Won't Change. (2021, June 28).
  • 3-Diethylamino-1-propanol Safety Data Sheet. (2023, May 25).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Hazardous Waste Materials Guide: Corrosive Liquids. (2026, February 3).
  • 3-DIETHYLAMINO-1-PROPANOL - Safety Data Sheet. (n.d.).
  • 3-(Diethylamino)-1,2-propanediol SDS. (n.d.).
  • Disposal of Laboratory Wastes to Sanitary Sewer. (n.d.). Retrieved from Alfred University, Environmental Health and Safety.
  • Neutralization Guide. (n.d.). Retrieved from University of Georgia, Environmental Safety Division.
  • Neutralizing Chemical Spills in the Lab. (2025, March 12).
  • Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). Retrieved from The University of British Columbia, Zoology Department.
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  • 3-Diethylamino-1-propanol 95%. (n.d.).
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  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Diethylamino)propan-1-ol Hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Operations This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-(Diethylamino)propan-1-ol and its hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-(Diethylamino)propan-1-ol and its hydrochloride salt. As researchers and drug development professionals, a deep understanding of a compound's characteristics is paramount not only for experimental success but for ensuring a safe laboratory environment. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive safety and trust in our procedures.

Note: The safety data presented primarily pertains to 3-(Diethylamino)propan-1-ol (CAS 622-93-5). The hazards are considered representative for its hydrochloride salt, as the primary risks are associated with the base molecule.

Core Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of a valid safety protocol. 3-(Diethylamino)propan-1-ol is a combustible liquid that poses significant health risks upon exposure.[1][2][3] A pre-work risk assessment is mandatory.

Key Hazards:

  • Serious Eye Irritation: Direct contact can cause significant eye irritation or damage.[1][3][4][5]

  • Skin Irritation/Corrosion: The compound is known to cause skin irritation and, in some cases, severe burns.[1][3][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[4][5]

  • Combustibility: As a combustible liquid with a flash point of approximately 66°C (151°F), it must be kept away from heat, sparks, and open flames.[1][3]

The causality is clear: the chemical's reactivity necessitates a physical barrier to prevent contact with the skin, eyes, and respiratory system. The choice of these barriers—our Personal Protective Equipment (PPE)—must be directly informed by these specific risks.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the quantities of the substance being handled. The following table outlines the minimum requirements and best practices for common laboratory scenarios.

Task/ScenarioMinimum Required PPERecommended Best Practice (for enhanced safety)
Low-Volume Weighing & Solution Prep (<100mL) Safety glasses with side-shields, standard nitrile gloves, lab coat.Chemical safety goggles, double-gloving, cuffed lab coat.
Medium-Volume Transfers (100mL - 1L) Chemical safety goggles, nitrile gloves, lab coat.Chemical safety goggles and face shield, chemical-resistant gloves (e.g., neoprene over nitrile), chemical apron over lab coat.
Heating or Generating Aerosols Chemical safety goggles, nitrile gloves, lab coat. Must be performed in a certified chemical fume hood. Use of a face shield in addition to goggles. A respirator may be required based on risk assessment.
Potential for High-Energy Operations All "Medium-Volume" PPE. Must be performed in a certified chemical fume hood. Full-face respirator, heavy-duty chemical-resistant gloves and apron.
Eye and Face Protection

Standard safety glasses are designed for impact protection but offer limited defense against chemical splashes.

  • Causality: Because 3-(Diethylamino)propan-1-ol causes serious eye irritation, chemical safety goggles that form a seal around the eyes are the mandatory minimum for most operations.[1][7] For larger volumes or splash-prone procedures, a face shield worn over goggles provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Hand Protection: "Handle with gloves" is a universal directive.[1][6][7] Standard nitrile gloves are generally sufficient for incidental contact.

    • Trustworthiness: Your protocol's integrity depends on proper glove use. Always inspect gloves for tears or pinholes before use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1][6] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data.

  • Body Protection: An impervious, long-sleeved lab coat is required to protect the skin.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • Causality: To mitigate the risk of respiratory tract irritation from vapors or mists, all handling should ideally occur within a certified chemical fume hood or in a well-ventilated area.[4][7]

  • When to Use a Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary.[7][8] A NIOSH-approved respirator with an organic vapor (OV) cartridge (or a Type ABEK filter per EN 14387) is recommended.[8]

Operational and Disposal Plans

A self-validating safety system integrates procedural steps with protective measures.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[8] Confirm the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see table above).

  • Handling:

    • Perform all manipulations of the chemical inside the fume hood to minimize inhalation exposure.[4]

    • Keep the container tightly closed when not in use.[1][4][6]

    • Keep away from all sources of ignition, including hot plates, open flames, and spark-producing equipment.[1][2][4]

    • Use non-sparking tools for transfers if necessary.[7]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[1][4]

    • Clean the work area to remove any residual contamination.

Storage Plan

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][4][8] The storage container must be kept tightly sealed to prevent leakage and evaporation.[6]

Chemical Waste Disposal
  • Segregation: All materials contaminated with 3-(Diethylamino)propan-1-ol, including excess chemical, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[4][6]

  • Containment: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4] Never pour this chemical down the drain.[6]

Emergency Procedures: Spill Response

In the event of an accidental release, a swift and systematic response is critical.

Spill Response Workflow

Spill_Response_Workflow A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Remove Ignition Sources (If safe to do so) B->C D Assess Spill Size & Risk (Minor vs. Major) C->D E Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator as needed) D->E For Minor Spill K Call Emergency Services / EHS D->K For Major Spill F Contain Spill with Inert Absorbent (Sand, Vermiculite) E->F G Collect Absorbed Material (Use non-sparking tools) F->G H Place Waste in Labeled, Sealed Container G->H I Decontaminate Spill Area H->I J Dispose of Waste via EHS I->J

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[1][3][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

References

  • 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159. PubChem - NIH. [Link]

  • 3-(Diethylamino)propylamine - SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

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